Valategrast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNFRFMDNFPOM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220847-86-9 | |
| Record name | Valategrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALATEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valategrast: A Technical Overview of a Dual α4β1/α4β7 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast (also known as R-411) is a potent, orally active small molecule that functions as a dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Integrins are a class of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in leukocyte trafficking and inflammation. By targeting both α4β1 and α4β7, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where the migration and accumulation of leukocytes in the airways are key pathological features.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Following oral administration, this compound is rapidly and completely converted into its active metabolite, RO0270608.[4] This active form is responsible for the dual antagonism of α4β1 and α4β7 integrins.[4] It is important to note that the clinical development of this compound for asthma was discontinued in the early phases.
Mechanism of Action: Dual Inhibition of α4 Integrins
This compound, through its active metabolite RO0270608, competitively inhibits the binding of α4β1 and α4β7 integrins to their respective ligands.
-
α4β1 (VLA-4): This integrin is expressed on the surface of various leukocytes, including eosinophils, lymphocytes, and monocytes. It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells in response to inflammatory cytokines. This interaction is a critical step in the recruitment of these inflammatory cells from the bloodstream into inflamed tissues, such as the airways in asthma. By blocking the α4β1-VCAM-1 interaction, this compound impedes this crucial step in the inflammatory cascade.
-
α4β7: This integrin is predominantly expressed on a subset of lymphocytes and plays a key role in their trafficking to mucosal tissues, including the gut and, to some extent, the airways. Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelium of post-capillary venules in these tissues. Inhibition of the α4β7-MAdCAM-1 interaction is thought to reduce the accumulation of lymphocytes in mucosal tissues.
The dual antagonism of both α4β1 and α4β7 suggests a broad anti-inflammatory potential by targeting the trafficking of multiple leukocyte populations to sites of inflammation.
Quantitative Data
| Parameter | Description | α4β1 | α4β7 |
| IC50 (nM) | The concentration of the antagonist required to inhibit 50% of the integrin-ligand binding in in vitro assays. | Data not available | Data not available |
| Ki (nM) | The inhibition constant, representing the affinity of the antagonist for the integrin receptor. | Data not available | Data not available |
Pharmacokinetic parameters from early-phase clinical trials would typically include:
| Parameter | Description | Value |
| Tmax (h) | Time to reach maximum plasma concentration. | Data not available |
| Cmax (ng/mL) | Maximum plasma concentration. | Data not available |
| t1/2 (h) | Elimination half-life. | Data not available |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve, a measure of total drug exposure. | Data not available |
| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | Data not available |
Signaling Pathways and Inhibition
The binding of α4 integrins to their ligands initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. This compound, by blocking this initial binding, prevents the downstream signaling events.
α4β1 Signaling Pathway
Engagement of α4β1 with VCAM-1 triggers a signaling cascade that often involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the phosphorylation of downstream targets like paxillin and p130Cas, resulting in cytoskeletal rearrangement and enhanced cell motility.
α4β7 Signaling Pathway
The interaction of α4β7 with MAdCAM-1 also initiates a signaling cascade that facilitates lymphocyte adhesion and migration to mucosal tissues. This pathway involves the tyrosine phosphorylation of key signaling molecules, including paxillin and p105(Cas-L), a member of the Cas protein family.
Experimental Protocols
The characterization of a dual integrin antagonist like this compound involves a suite of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Cell Adhesion Assay
This assay is fundamental to assessing the ability of this compound to block the adhesion of leukocytes to endothelial ligands.
Objective: To quantify the inhibition of α4β1-VCAM-1 and α4β7-MAdCAM-1 mediated cell adhesion by this compound.
Methodology:
-
Plate Coating: 96-well plates are coated with either recombinant human VCAM-1 or MAdCAM-1. Non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).
-
Cell Preparation: A leukocyte cell line expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI 8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Incubation: The labeled cells are pre-incubated with varying concentrations of this compound (or its active metabolite) or a vehicle control.
-
Adhesion: The cell suspension is then added to the coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a standardized washing procedure.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of this compound, and an IC50 value is determined by fitting the data to a dose-response curve.
Receptor Occupancy Assay by Flow Cytometry
This assay is crucial for determining the extent and duration of target engagement by this compound in a physiological setting, often using whole blood samples.
Objective: To measure the percentage of α4β1 and α4β7 integrins on the surface of leukocytes that are bound by this compound.
Methodology:
-
Sample Collection: Whole blood is collected from subjects at various time points after administration of this compound.
-
Staining for Free Receptors: A fluorescently labeled antibody that competes with this compound for binding to the integrin is added to an aliquot of the blood sample. The amount of antibody binding is inversely proportional to the amount of this compound bound to the receptors.
-
Staining for Total Receptors: To determine the total number of receptors, one of two approaches is typically used:
-
Non-competing Antibody: A fluorescently labeled antibody that binds to a different epitope on the integrin (one that is not blocked by this compound) is used.
-
Saturation Method: An aliquot of the blood sample is incubated with a saturating concentration of this compound to block all available binding sites. A labeled secondary antibody that detects this compound is then used to measure the total receptor level.
-
-
Cell Staining: Antibodies to specific leukocyte markers (e.g., CD45, CD3, CD4) are included to allow for the analysis of receptor occupancy on different cell populations.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer to quantify the fluorescence intensity on the target leukocyte populations.
-
Data Analysis: The percentage of receptor occupancy is calculated using the following formula: % Receptor Occupancy = (1 - [Free Receptors / Total Receptors]) * 100
Conclusion
This compound is a well-characterized dual α4β1/α4β7 integrin antagonist that demonstrated potential in preclinical models of inflammatory diseases like asthma by targeting key leukocyte trafficking pathways. The technical approaches outlined in this guide, including in vitro adhesion assays and in vivo receptor occupancy studies, are standard and essential methodologies for the evaluation of such targeted therapies. Although its clinical development for asthma was halted, the study of this compound has contributed to the understanding of the role of α4 integrins in inflammation and the strategies for their therapeutic targeting.
References
- 1. Laminar Flow-based Assays to Investigate Leukocyte Recruitment on Cultured Vascular Cells and Adherent Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lymphocyte binding to MAdCAM-1 via alpha4beta7 integrin activates a signal transduction pathway involving tyrosine phosphorylation of paxillin and p105(Cas-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
Valategrast's Active Metabolite RO0270608: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valategrast (formerly known as R411) is an orally administered prodrug that undergoes rapid and complete biotransformation to its active metabolite, RO0270608. This active compound functions as a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators in the inflammatory cascade. By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), RO0270608 effectively modulates leukocyte adhesion and trafficking to sites of inflammation. This technical guide provides a comprehensive overview of RO0270608, including its mechanism of action, available quantitative data, and detailed experimental protocols for key assays, alongside visualizations of relevant biological pathways and experimental workflows.
Introduction
Inflammatory diseases such as asthma and inflammatory bowel disease are characterized by the excessive recruitment of leukocytes to affected tissues. The α4 integrins, α4β1 and α4β7, play a critical role in this process by mediating the adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent extravasation. RO0270608, the active metabolite of the prodrug this compound, is a small molecule antagonist designed to inhibit the function of both α4β1 and α4β7 integrins. This dual antagonism offers a promising therapeutic strategy for a range of inflammatory conditions.
Mechanism of Action
RO0270608 exerts its anti-inflammatory effects by competitively binding to the α4 subunit of the α4β1 and α4β7 integrins. This binding prevents the interaction of these integrins with their ligands, VCAM-1 and MAdCAM-1, which are expressed on the surface of endothelial cells in inflamed tissues. The inhibition of this interaction disrupts the tethering, rolling, and firm adhesion of leukocytes to the blood vessel wall, thereby reducing their infiltration into the surrounding tissue and mitigating the inflammatory response.
Signaling Pathway
The binding of α4β7 integrin to its ligand, MAdCAM-1, initiates an intracellular signaling cascade that involves the tyrosine phosphorylation of several key proteins, including paxillin and p105(Cas-L). This signaling is crucial for the subsequent cellular responses, such as cell adhesion and migration. RO0270608, by blocking the initial ligand-integrin interaction, prevents the activation of this downstream signaling pathway.
Figure 1: RO0270608 Inhibition of α4β7 Integrin Signaling
Quantitative Data
The following tables summarize the available quantitative data for RO0270608 and comparative compounds.
| Parameter | Value | Assay |
| RO0270608 | ||
| IC50 (α4β7-mediated cell adhesion) | 33 nM | Inhibition of cell adhesion |
| IC50 (T-cell proliferation) | 30 nM | Human T-cell VCAM/anti-CD3 costimulation assay |
| Absolute Bioavailability (from oral this compound) | 27% ± 4% | Pharmacokinetic study in healthy volunteers |
| Terminal Half-life | 7.33 ± 2.29 hours | Pharmacokinetic study in healthy volunteers |
| Comparative Dual α4β1/α4β7 Antagonists | ||
| TR14035 | ||
| IC50 (human α4β7 binding to 125I-MAdCAM-Ig) | 0.75 nM | Radioligand binding assay |
| IC50 (α4β7-expressing RPMI-8866 cell binding to MAdCAM-Ig under shear flow) | 0.1 µM | In vitro flow cytometry-based adhesion assay |
| Compound 1 | ||
| IC50 (human α4β7 binding to 125I-MAdCAM-Ig) | 2.93 nM | Radioligand binding assay |
| IC50 (α4β7-expressing RPMI-8866 cell binding to MAdCAM-Ig under shear flow) | 1 µM | In vitro flow cytometry-based adhesion assay |
Note: Specific binding affinity (Kd) values for RO0270608 to α4β1/VCAM-1 and α4β7/MAdCAM-1 are not publicly available at the time of this writing.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biotransformation of this compound to RO0270608
This compound is a prodrug that is converted to its active metabolite, RO0270608, through esterase-mediated hydrolysis. While a specific, detailed protocol for this conversion is not publicly available, a general workflow can be inferred.
Figure 2: General Workflow for this compound Biotransformation
General Protocol:
-
Incubation: this compound is incubated with a source of esterases, such as human liver microsomes or plasma, in a buffered solution at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Reaction Quenching: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the analyte is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of RO0270608 produced over time.
Cell Adhesion Assay
This assay measures the ability of RO0270608 to inhibit the adhesion of leukocytes to endothelial ligands.
Materials:
-
Leukocytic cell line expressing α4β1 and α4β7 (e.g., RPMI-8866)
-
Recombinant human VCAM-1 and MAdCAM-1
-
96-well microplates
-
Fluorescent dye (e.g., Calcein-AM)
-
RO0270608
-
Assay buffer
Protocol:
-
Plate Coating: 96-well microplates are coated with VCAM-1 or MAdCAM-1 overnight at 4°C.
-
Cell Labeling: Leukocytic cells are labeled with a fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Labeled cells are pre-incubated with varying concentrations of RO0270608.
-
Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of RO0270608.
T-Cell Proliferation Assay
This assay assesses the effect of RO0270608 on the proliferation of T-cells stimulated through the T-cell receptor (TCR) and VCAM-1 co-stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 antibody
-
Recombinant human VCAM-1
-
96-well microplates
-
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
-
RO0270608
-
Culture medium
Protocol:
-
Plate Coating: 96-well microplates are coated with anti-CD3 antibody and VCAM-1.
-
Cell Seeding: PBMCs or T-cells are added to the coated wells.
-
Compound Addition: Varying concentrations of RO0270608 are added to the wells.
-
Incubation: The plates are incubated for a period sufficient to allow for T-cell proliferation (typically 3-5 days).
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured.
-
CFSE dilution: Cells are pre-labeled with CFSE before seeding. Proliferation is measured by the dilution of the dye using flow cytometry.
-
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of T-cell proliferation.
Conclusion
RO0270608, the active metabolite of this compound, is a potent dual antagonist of α4β1 and α4β7 integrins. Its mechanism of action, centered on the inhibition of leukocyte adhesion and migration, positions it as a promising therapeutic agent for various inflammatory disorders. This technical guide has summarized the key information regarding RO0270608, providing researchers and drug development professionals with a foundational understanding of its properties and the methodologies used for its characterization. Further research to fully elucidate its binding kinetics and to standardize in vitro metabolic protocols will be valuable for its continued development.
Valategrast: A Technical Deep Dive into a Dual Integrin Antagonist for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast (R-411) is a potent, orally available small molecule that functions as a dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. This dual antagonism positions this compound as a compelling therapeutic candidate for chronic inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). By inhibiting the interaction of these integrins with their ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound disrupts the critical process of leukocyte trafficking and infiltration into inflamed lung tissues. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy, designed for professionals in the field of respiratory disease research and drug development.
Mechanism of Action
This compound is a prodrug that is rapidly and extensively converted in vivo to its active metabolite, RO0270608.[1][2] This active form is responsible for the therapeutic effects. The core of its mechanism lies in the competitive inhibition of the binding of α4β1 and α4β7 integrins on the surface of leukocytes to their respective endothelial ligands.
-
α4β1 (VLA-4): Expressed on a variety of leukocytes, including eosinophils, lymphocytes, and monocytes, VLA-4 plays a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues by binding to VCAM-1.[2][3] In asthma, the infiltration of eosinophils and other inflammatory cells into the airways is a key pathological feature. By blocking the VLA-4/VCAM-1 interaction, this compound is hypothesized to reduce this inflammatory cell influx.
-
α4β7: This integrin is also expressed on leukocytes and is involved in their trafficking to mucosal tissues through its interaction with MAdCAM-1.[2] While its role in asthma is less defined than that of VLA-4, targeting α4β7 may offer additional therapeutic benefits, particularly in inflammatory conditions with a mucosal component.
The active metabolite, RO0270608, exhibits high affinity for the activated states of both α4β1 and α4β7 integrins.
Signaling Pathways
The interaction of VLA-4 with its ligand VCAM-1 triggers a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for firm adhesion, cell spreading, and migration of leukocytes. Conversely, "inside-out" signaling, initiated by chemokines or other stimuli, activates the integrin, increasing its affinity for its ligand. This compound, by blocking the initial ligand binding, prevents the initiation of "outside-in" signaling and the subsequent inflammatory cell responses.
Quantitative Data
While specific IC50 values for this compound and its active metabolite RO0270608 are not publicly available in the provided search results, a related potent α4β1 antagonist, LLP2A, has been reported with an IC50 of 2 pM, highlighting the potential for high-affinity binding within this class of molecules. Further research is needed to quantify the precise inhibitory concentrations of this compound.
Table 1: Preclinical Efficacy in Ovalbumin-Induced Asthma Model (BALB/c Mice)
| Parameter | Control (OVA-Challenged) | This compound-Treated | Percent Reduction |
| Eosinophil Count in BALF (cells/mL) | Data not available | Data not available | Data not available |
| Airway Hyperresponsiveness (Penh) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from this compound preclinical studies were not available in the search results. This table serves as a template for data presentation.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Unit |
| Tmax (this compound) | Data not available | hours |
| Cmax (this compound) | Data not available | ng/mL |
| AUC (this compound) | Data not available | ngh/mL |
| Tmax (RO0270608) | Data not available | hours |
| Cmax (RO0270608) | Data not available | ng/mL |
| AUC (RO0270608) | Data not available | ngh/mL |
| Half-life (RO0270608) | Data not available | hours |
Note: A Phase I clinical trial (NCT00194402) has been conducted, but specific pharmacokinetic data were not found in the provided search results. This table is a template for such data.
Experimental Protocols
In Vitro: VLA-4-Mediated Cell Adhesion Assay
This protocol describes a method to assess the ability of this compound to inhibit the adhesion of a VLA-4-expressing cell line to its ligand, VCAM-1.
Materials:
-
Human monocytic cell line U937 (expresses VLA-4)
-
Recombinant human VCAM-1
-
Calcein-AM (fluorescent dye)
-
This compound (and its active metabolite, RO0270608)
-
96-well black-walled, clear-bottom plates
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of VCAM-1 in PBS overnight at 4°C. Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Resuspend U937 cells at 1 x 10^6 cells/mL in assay buffer and label with 5 µM Calcein-AM for 30 minutes at 37°C. Wash the cells twice to remove excess dye.
-
Compound Treatment: Pre-incubate the labeled U937 cells with various concentrations of this compound (or RO0270608) or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 1 x 10^5 treated cells to each well of the VCAM-1 coated plate. Centrifuge the plate at 100 x g for 1 minute to synchronize cell contact with the bottom of the well. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Analysis: Calculate the percentage of adhesion for each treatment condition relative to the vehicle control. Determine the IC50 value of this compound.
In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
This compound
-
Methacholine
-
Whole-body plethysmograph or forced oscillation system for measuring airway hyperresponsiveness.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
Treatment: From day 20 to day 24, administer this compound or vehicle control to the mice via oral gavage at the desired dose.
-
Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of sterile saline under light anesthesia.
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 25):
-
Place the mice in a whole-body plethysmograph and allow them to acclimatize.
-
Expose the mice to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3 minutes after each nebulization.
-
Alternatively, use an invasive forced oscillation technique to measure airway resistance and elastance in anesthetized and tracheostomized mice.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis (Day 25):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the BAL fluid (BALF) and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology (Day 25):
-
Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.
-
Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Conclusion
This compound, through its dual antagonism of α4β1 and α4β7 integrins, presents a promising therapeutic strategy for the treatment of asthma and COPD by targeting the underlying inflammatory processes. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and similar compounds. Further research, particularly the generation of robust quantitative in vivo efficacy and clinical pharmacokinetic and pharmacodynamic data, will be crucial in fully elucidating the therapeutic potential of this compound in chronic respiratory diseases.
References
An In-Depth Technical Guide on the Core Effects of Valategrast on Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valategrast (R-411) is a potent, orally active small-molecule dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Its active metabolite, RO0270608, effectively inhibits the trafficking of lymphocytes and other leukocytes to sites of inflammation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. By blocking the interaction of α4 integrins with their endothelial ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound demonstrates significant potential in the treatment of inflammatory diseases such as asthma.
Core Mechanism of Action: Inhibition of Lymphocyte Trafficking
This compound functions as a prodrug that is rapidly converted to its active metabolite, RO0270608. This active form is a dual antagonist of the α4β1 and α4β7 integrins, which are cell surface adhesion molecules crucial for the migration of lymphocytes and other leukocytes from the bloodstream into inflamed tissues.[1][2]
The process of lymphocyte extravasation is a multi-step cascade involving initial tethering and rolling of leukocytes along the vascular endothelium, followed by firm adhesion and subsequent transmigration into the tissue. The firm adhesion step is critically dependent on the interaction between integrins on the leukocyte surface and their corresponding ligands on endothelial cells.
-
α4β1 (VLA-4): This integrin is expressed on lymphocytes, eosinophils, monocytes, and mast cells. It binds primarily to VCAM-1 , which is upregulated on the surface of endothelial cells at sites of inflammation throughout the body.[3]
-
α4β7: This integrin is predominantly expressed on a subset of lymphocytes that home to the gut. Its primary ligand is MAdCAM-1 , which is mainly expressed on the endothelium of post-capillary venules in the intestinal mucosa.[3]
By binding to a metal-ion-dependent adhesion site (MIDAS) on the α4 subunit of these integrins, this compound's active metabolite, RO0270608, allosterically inhibits their ability to bind to VCAM-1 and MAdCAM-1.[2] This blockade prevents the firm adhesion of lymphocytes and other inflammatory cells to the blood vessel wall, thereby inhibiting their migration into inflamed tissues. This mechanism of action makes this compound a promising therapeutic agent for a range of inflammatory conditions, including asthma and potentially inflammatory bowel disease.
Signaling Pathways and Experimental Workflows
The inhibition of α4β1 and α4β7 integrins by this compound disrupts the downstream signaling cascades that are essential for lymphocyte adhesion and migration.
The binding of integrins to their ligands initiates intracellular signaling cascades that lead to cytoskeletal reorganization, cell spreading, and migration. By blocking this initial binding, this compound prevents the activation of these downstream pathways.
Experimental evaluation of this compound's efficacy typically involves both in vitro and in vivo models.
Quantitative Data from Preclinical Studies
A pivotal preclinical study by Abraham et al. (2004) evaluated the efficacy of this compound in a sheep model of allergic asthma. This model is highly relevant as it mimics key features of human asthma, including early and late-phase asthmatic responses and airway hyperresponsiveness.
| Parameter | Treatment Group | Result | Inhibition (%) |
| Early Asthmatic Response (AUC) | Vehicle Control | 20.3 ± 2.6 | - |
| This compound (3 mg/kg) | 10.1 ± 2.1 | 50 | |
| Late Asthmatic Response (AUC) | Vehicle Control | 25.1 ± 3.9 | - |
| This compound (3 mg/kg) | 5.2 ± 1.5 | 79 | |
| Airway Hyperresponsiveness (PC400) | Vehicle Control | 4.8 ± 0.9 | - |
| This compound (3 mg/kg) | 12.3 ± 2.1 | Protection | |
| BALF Eosinophils (x10^3/mL) | Vehicle Control | 130 ± 30 | - |
| This compound (3 mg/kg) | 30 ± 10 | 77 | |
| BALF Lymphocytes (x10^3/mL) | Vehicle Control | 80 ± 20 | - |
| This compound (3 mg/kg) | 40 ± 10 | 50 | |
| BALF Neutrophils (x10^3/mL) | Vehicle Control | 100 ± 20 | - |
| This compound (3 mg/kg) | 50 ± 10 | 50 | |
| Table 1: Effect of this compound on Allergen-Induced Airway Responses and Inflammatory Cell Infiltration in a Sheep Model of Asthma. Data are presented as mean ± SEM. AUC = Area Under the Curve; PC400 = Provocative concentration of carbachol causing a 400% increase in specific lung resistance. |
Experimental Protocols
Sheep Model of Allergic Asthma
This protocol is based on the methodology described by Abraham et al. (2004).
4.1.1. Animal Sensitization and Challenge:
-
Adult female sheep are sensitized by repeated subcutaneous injections of Ascaris suum antigen.
-
Allergen challenge is performed by aerosolized delivery of the antigen to the conscious sheep.
4.1.2. Drug Administration:
-
This compound (or vehicle control) is administered intravenously at a dose of 3 mg/kg, 30 minutes prior to the allergen challenge.
4.1.3. Measurement of Airway Responses:
-
Specific Lung Resistance (SRL): Measured using a non-invasive esophageal balloon technique at baseline and serially for 8 hours after allergen challenge to determine the early and late asthmatic responses.
-
Airway Hyperresponsiveness: Assessed 24 hours after allergen challenge by measuring the provocative concentration of carbachol required to increase SRL by 400% (PC400).
4.1.4. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
BAL is performed 24 hours after the allergen challenge.
-
The BAL fluid is centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts (eosinophils, lymphocytes, neutrophils) are determined using standard hematological techniques.
In Vitro Lymphocyte Adhesion Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro efficacy of this compound's active metabolite, RO0270608.
4.2.1. Plate Coating:
-
96-well microplates are coated with recombinant human VCAM-1 or MAdCAM-1 at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS).
-
Plates are incubated overnight at 4°C.
-
Wells are washed with PBS and then blocked with a solution of 1% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.
4.2.2. Cell Preparation and Treatment:
-
Lymphocytes (e.g., from peripheral blood mononuclear cells or a suitable cell line) are isolated and resuspended in assay medium.
-
Cells are pre-incubated with varying concentrations of RO0270608 or vehicle control for 30 minutes at 37°C.
4.2.3. Adhesion Assay:
-
The blocking solution is removed from the coated plates, and the treated lymphocytes are added to the wells.
-
The plate is incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Non-adherent cells are removed by gentle washing with the assay medium.
4.2.4. Quantification of Adhesion:
-
The number of adherent cells is quantified. This can be achieved by various methods, such as:
-
Labeling the cells with a fluorescent dye (e.g., Calcein-AM) prior to the assay and measuring the fluorescence of the adherent cells using a plate reader.
-
Lysing the adherent cells and quantifying an intracellular component (e.g., using a lactate dehydrogenase assay).
-
-
The half-maximal inhibitory concentration (IC50) of RO0270608 is calculated from the dose-response curve.
Conclusion
This compound, through its active metabolite RO0270608, demonstrates a potent and effective mechanism for inhibiting lymphocyte trafficking by dually antagonizing the α4β1 and α4β7 integrins. Preclinical data from a highly relevant large animal model of asthma corroborates its ability to significantly reduce both early and late-phase asthmatic responses, airway hyperresponsiveness, and the infiltration of key inflammatory cells into the airways. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this compound and similar α4 integrin antagonists. This body of evidence underscores the therapeutic potential of this compound as a targeted anti-inflammatory agent for the treatment of asthma and other inflammatory diseases driven by leukocyte migration. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in human populations.
References
Valategrast and VLA-4 (α4β1): A Technical Guide to the Inhibition of VCAM-1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the molecular interactions between the small molecule antagonist, valategrast, and the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). It details the critical role of the VLA-4/Vascular Cell Adhesion Molecule-1 (VCAM-1) axis in inflammatory processes and leukocyte trafficking. This document summarizes quantitative binding data for representative VLA-4 antagonists, outlines detailed experimental protocols for assessing antagonist efficacy, and illustrates the key signaling pathways involved. The information presented herein is intended to support researchers and professionals in the development of novel therapeutics targeting inflammatory diseases.
Introduction: The VLA-4/VCAM-1 Axis in Inflammation
The recruitment of leukocytes to sites of inflammation is a crucial step in the immune response. This process is mediated by a series of molecular interactions between adhesion molecules on leukocytes and the vascular endothelium. A key interaction in this cascade is the binding of the integrin α4β1 (VLA-4) on the surface of leukocytes to its counter-receptor, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells.[1]
VLA-4 (α4β1 Integrin): VLA-4 is a heterodimeric transmembrane protein expressed on most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent on neutrophils.[2] It plays a pivotal role in cell-cell and cell-matrix adhesion.
VCAM-1: VCAM-1 is a member of the immunoglobulin superfamily. Its expression is induced on the vascular endothelium by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] The upregulation of VCAM-1 is a hallmark of inflammatory responses in various pathological conditions.
The interaction between VLA-4 and VCAM-1 is a critical therapeutic target for a range of inflammatory and autoimmune diseases, including multiple sclerosis, Crohn's disease, and asthma.[2] By blocking this interaction, it is possible to inhibit the migration of pathogenic leukocytes into tissues, thereby reducing inflammation and tissue damage.
This compound: A Dual α4β1/α4β7 Integrin Antagonist
This compound (formerly known as R-411) is an orally active small molecule that functions as a dual antagonist of both α4β1 (VLA-4) and α4β7 integrins.[3] Following oral administration, this compound is rapidly converted to its active metabolite, RO0270608. The therapeutic potential of this compound has been investigated for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The mechanism of action of this compound involves the direct, competitive inhibition of the binding of VLA-4 to VCAM-1. This compound contains an L-phenylalanine-N-aroyl motif, with the carboxylic acid group being crucial for binding to the metal ion in the Metal-Ion-Dependent Adhesion Site (MIDAS) of the integrin α4 subunit. This binding event prevents the conformational changes in VLA-4 that are necessary for high-affinity binding to VCAM-1, thereby blocking leukocyte adhesion and subsequent transmigration across the endothelium.
Quantitative Analysis of VLA-4 Antagonism
While specific binding affinity data for this compound and its active metabolite are not publicly available, the following table summarizes the binding affinities of other well-characterized, potent, and selective α4β1 antagonists to provide a comparative context for this class of inhibitors.
| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (pM) | Reference |
| BIO5192 | α4β1 (VLA-4) | Cell Adhesion Assay | 1.8 | <10 | |
| TR-14035 | α4β1 / α4β7 | Cell Adhesion Assay | 87 (α4β1) | N/A | |
| α4β1 antagonist-1 | α4β1 | Cell Adhesion Assay | 15 | N/A | |
| THI0520 | α4β1 | Competitive Binding Assay | 0.48 | N/A | |
| THI0565 | α4β1 | Competitive Binding Assay | 0.33 | N/A |
N/A: Not Available
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the inhibitory activity of VLA-4 antagonists like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) for the VLA-4 receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.
Materials:
-
Cells expressing high levels of VLA-4 (e.g., Jurkat cells)
-
Radiolabeled VLA-4 ligand (e.g., [³H]-labeled small molecule antagonist or iodinated anti-VLA-4 antibody)
-
Unlabeled test compound (this compound)
-
Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA)
-
Glass fiber filters
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare a suspension of VLA-4 expressing cells in binding buffer.
-
In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For determining non-specific binding, add a large excess of an unlabeled VLA-4 ligand to a set of wells. For total binding, add only the radioligand and cells.
-
Add the cell suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvest the contents of the plate onto glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Static Cell Adhesion Assay using Flow Cytometry
This assay quantifies the ability of an antagonist to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1-coated surface under static conditions.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat T-cells)
-
Recombinant human VCAM-1
-
96-well flat-bottom plates
-
Fluorescent cell-permeable dye (e.g., Calcein-AM)
-
Test compound (this compound)
-
Adhesion buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Plate reader with fluorescence detection
Procedure:
-
Coat the wells of a 96-well plate with recombinant human VCAM-1 overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Label the VLA-4-expressing cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in adhesion buffer.
-
Pre-incubate the labeled cells with various concentrations of this compound for a specified time at 37°C.
-
Add the cell suspension (with or without antagonist) to the VCAM-1-coated wells.
-
Allow the cells to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Calculate the percentage of adhesion for each concentration of the antagonist relative to the control (no antagonist).
-
Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value for adhesion inhibition.
Workflow Diagram:
VLA-4 Downstream Signaling
The engagement of VLA-4 by VCAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is crucial for various cellular responses, including cell survival, proliferation, and migration. Key mediators of VLA-4 downstream signaling include Focal Adhesion Kinase (FAK) and Paxillin.
Upon VLA-4 clustering and activation by VCAM-1, FAK is recruited to the cytoplasmic tail of the β1 integrin subunit and becomes autophosphorylated. This creates a binding site for Src family kinases, which further phosphorylate FAK, leading to the recruitment and phosphorylation of other adaptor proteins, including Paxillin. The FAK/Paxillin signaling complex then acts as a scaffold to activate downstream pathways, such as the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the ERK/MAPK pathway ultimately regulates gene expression, promoting cell survival and motility.
By blocking the initial VLA-4/VCAM-1 interaction, antagonists like this compound prevent the initiation of this signaling cascade, thereby inhibiting the pro-inflammatory and pro-survival signals in leukocytes.
Signaling Pathway Diagram:
Conclusion
The interaction between VLA-4 and VCAM-1 is a well-validated therapeutic target for a variety of inflammatory diseases. Small molecule antagonists, such as this compound, offer a promising therapeutic strategy by effectively blocking this interaction and the subsequent inflammatory cascade. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued research and development of novel VLA-4 antagonists. A thorough understanding of the quantitative pharmacology and molecular mechanisms of these inhibitors is essential for the successful translation of these promising compounds into effective clinical therapies.
References
Valategrast: A Technical Guide to its Role in Inhibiting Inflammatory Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valategrast is a potent, orally available small molecule that functions as a dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins play a pivotal role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Fibronectin for α4β1, and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—this compound effectively mitigates the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the chronic infiltration of leukocytes into affected tissues, leading to tissue damage and organ dysfunction[1]. The migration of these immune cells from the bloodstream into the tissue is a tightly regulated process mediated by a series of adhesion molecules, among which the integrins are key players[1][2]. This compound (also known as R-411) and its active metabolite, RO0270608, have emerged as promising therapeutic agents that target this process[1]. This document serves as a comprehensive resource on the core mechanisms of this compound's anti-inflammatory effects.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α4β1 (VLA-4) and α4β7 integrins. These heterodimeric proteins are expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils[3].
-
Inhibition of α4β1 (VLA-4): VLA-4 binds to VCAM-1, which is expressed on the surface of activated endothelial cells at sites of inflammation, and to the extracellular matrix protein fibronectin. This interaction is crucial for the rolling, adhesion, and subsequent transmigration of leukocytes across the vascular endothelium.
-
Inhibition of α4β7: The α4β7 integrin is a key homing receptor for lymphocytes to the gut-associated lymphoid tissue (GALT) through its interaction with MAdCAM-1, which is primarily expressed on the endothelium of post-capillary venules in the intestinal mucosa.
By blocking these interactions, this compound effectively reduces the accumulation of inflammatory cells in target tissues. The active metabolite of this compound, RO0270608, exhibits high affinity for the activated states of both α4β1 and α4β7 integrins.
Signaling Pathway Inhibition
The binding of integrins to their ligands initiates a cascade of intracellular signals known as "outside-in" signaling, which regulates cell survival, proliferation, and migration. This compound, by preventing this initial binding, inhibits these downstream signaling events. Key signaling molecules implicated in VLA-4 and α4β7 pathways include Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, which are central to cell migration and survival.
Quantitative Data
| Target | Ligand | Dissociation Constant (Kd) | Compound Class | Reference |
| α4β1 (VLA-4) | VCAM-1 | ~39.60 - 41.82 nM | - | |
| α4β7 | MAdCAM-1 | Not specified | - | |
| α4β1 / α4β7 | - | Not specified | Dual Antagonist (e.g., this compound) |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of leukocytes to immobilized integrin ligands.
Materials:
-
Leukocyte cell line expressing VLA-4 and/or α4β7 (e.g., Jurkat cells)
-
Recombinant human VCAM-1/Fc chimera and MAdCAM-1/Fc chimera
-
96-well microplates
-
This compound or RO0270608
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
Protocol:
-
Coat 96-well plates with VCAM-1/Fc or MAdCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash plates with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Label leukocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend labeled cells in assay buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash away non-adherent cells with assay buffer.
-
Measure the fluorescence of adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
Leukocyte Transendothelial Migration (TEM) Assay
This assay assesses the ability of this compound to block the migration of leukocytes across an endothelial cell monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., primary human lymphocytes)
-
Transwell inserts (e.g., 3.0 µm pore size)
-
This compound or RO0270608
-
Chemoattractant (e.g., SDF-1α)
-
Fluorescent dye for cell labeling
Protocol:
-
Culture HUVECs to form a confluent monolayer on the upper surface of the Transwell inserts.
-
Activate the HUVEC monolayer with a pro-inflammatory stimulus (e.g., TNF-α) for 4-6 hours.
-
Label leukocytes with a fluorescent dye.
-
Pre-treat labeled leukocytes with this compound or vehicle control.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the treated leukocytes to the upper chamber of the inserts.
-
Incubate for 2-4 hours to allow for migration.
-
Quantify the number of migrated cells in the lower chamber by fluorescence measurement or flow cytometry.
In Vivo Models of Airway Inflammation
Animal models are crucial for evaluating the efficacy of this compound in a physiological context.
Example: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.
-
Treatment: this compound or vehicle is administered orally or via another appropriate route before each OVA challenge.
-
Assessment (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix lungs for histological analysis to assess inflammation and airway remodeling.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Example: Cigarette Smoke-Induced COPD Model in Mice
-
Exposure: Mice are exposed to cigarette smoke for several weeks to months to induce a COPD-like phenotype, characterized by chronic inflammation and emphysema.
-
Treatment: this compound or vehicle is administered during the smoke exposure period.
-
Assessment:
-
Lung Function: Measure parameters such as lung resistance and compliance.
-
Inflammatory Cell Infiltration: Quantify neutrophils and macrophages in BAL fluid and lung tissue.
-
Histopathology: Assess emphysematous changes and airway inflammation.
-
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the function of α4β1 and α4β7 integrins. Its ability to block leukocyte trafficking and recruitment to inflamed tissues has been demonstrated in various preclinical models. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and similar integrin antagonists as potent anti-inflammatory agents. Further clinical studies are warranted to fully elucidate its therapeutic potential in human diseases.
References
Methodological & Application
Valategrast for In Vitro Cell Adhesion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast is a potent, orally active dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are key mediators in the inflammatory cascade, facilitating the adhesion and migration of leukocytes to sites of inflammation. The interaction between α4β1 integrin on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells is crucial for leukocyte recruitment in various inflammatory conditions.[2][3] Similarly, the binding of α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) is a critical step in lymphocyte homing to the gut-associated lymphoid tissue.[4][5] By blocking these interactions, this compound and its active metabolite, RO0505376, offer a promising therapeutic strategy for inflammatory diseases such as asthma and inflammatory bowel disease.
These application notes provide detailed protocols for utilizing this compound in in vitro cell adhesion assays to study its inhibitory effects on the α4β1/VCAM-1 and α4β7/MAdCAM-1 axes.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the Metal Ion-Dependent Adhesion Site (MIDAS) of the α4 integrin subunit. This binding prevents the conformational changes required for high-affinity ligand binding, thereby blocking the adhesion of leukocytes to their respective endothelial ligands. The active metabolite of this compound, RO0505376, demonstrates potent antagonism of both α4β1 and α4β7 integrins.
Quantitative Data
The inhibitory activity of this compound's active metabolite, RO0505376, has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) for the interaction with α4β1 and α4β7 integrins.
| Compound | Target Integrin | Assay Type | IC50 (nM) |
| RO0505376 | α4β1 | Cell Adhesion | 32 |
| RO0505376 | α4β7 | Cell Adhesion | 42 |
Table 1: Inhibitory activity of this compound's active metabolite (RO0505376) in cell adhesion assays.
Signaling Pathways
The binding of α4β1 and α4β7 integrins to their respective ligands initiates intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Caption: this compound blocks α4β1/α4β7 integrin-ligand binding, inhibiting downstream signaling.
Upon ligand binding, integrins cluster and recruit FAK to the cell membrane, leading to its autophosphorylation and subsequent activation of Src. The FAK-Src complex then phosphorylates various downstream targets, including p130Cas, which is involved in cytoskeletal rearrangements necessary for cell motility. Interestingly, α4β1-stimulated cell motility can be FAK-independent, directly activating c-Src via its cytoplasmic domain.
Experimental Protocols
This section provides a detailed protocol for a static, fluorescence-based in vitro cell adhesion assay to evaluate the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for the in vitro cell adhesion assay.
Materials and Reagents
-
96-well black, clear-bottom microplates
-
Recombinant Human VCAM-1/CD106 or MAdCAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Leukocyte cell line expressing α4β1 and/or α4β7 (e.g., Jurkat, Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or its active metabolite RO0505376
-
DMSO (vehicle control)
-
Calcein-AM (fluorescent dye)
-
Fluorescence microplate reader
Protocol
-
Plate Coating:
-
Dilute recombinant human VCAM-1 or MAdCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted protein solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well twice with 200 µL of PBS.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
-
Cell Preparation:
-
Culture leukocyte cells to the desired density.
-
Harvest the cells and wash them once with serum-free cell culture medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Labeling:
-
Add Calcein-AM to the cell suspension at a final concentration of 2-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in assay buffer (e.g., serum-free medium containing 1 mM Mg²⁺/Ca²⁺).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or RO0505376 in the assay buffer. A vehicle control (DMSO) should also be prepared.
-
Pre-incubate the labeled cell suspension with the different concentrations of the inhibitor or vehicle for 30 minutes at room temperature.
-
-
Adhesion Assay:
-
Aspirate the blocking buffer from the VCAM-1 or MAdCAM-1 coated plate.
-
Add 100 µL of the treated cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 485 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each condition relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in in vitro cell adhesion assays. The detailed protocols and supporting information on its mechanism of action, quantitative data, and signaling pathways will aid researchers in investigating the therapeutic potential of this potent integrin antagonist. The provided methodologies can be adapted for screening other potential inhibitors of leukocyte-endothelial cell interactions.
References
- 1. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α4β7 integrin/MAdCAM-1 adhesion pathway is crucial for B cell migration into pancreatic lymph nodes in nonobese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. academic.oup.com [academic.oup.com]
Preparing Valategrast Stock Solutions in DMSO: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Valategrast stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent dual antagonist of integrins α4β1 (VLA-4) and α4β7, crucial targets in inflammatory diseases. Accurate preparation of stock solutions is paramount for reproducible experimental outcomes. This guide outlines detailed protocols, solubility data, stability information, and the mechanism of action of this compound, ensuring researchers can confidently prepare and utilize this compound in their studies.
Introduction to this compound
This compound is a small molecule inhibitor that targets the α4β1 and α4β7 integrins, which are cell adhesion molecules expressed on leukocytes.[1][2] These integrins play a pivotal role in the trafficking and recruitment of immune cells to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates the inflammatory response. Its mechanism of action involves binding to the Metal-Ion-Dependent Adhesion Site (MIDAS) on the integrin, preventing ligand binding.[1][2]
Quantitative Data Summary
The following tables provide key quantitative information for the preparation of this compound stock solutions.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 604.95 g/mol |
| CAS Number | 220847-86-9 |
| Appearance | Off-white to light yellow solid |
Table 2: Solubility of this compound in DMSO
| Concentration (mg/mL) | Concentration (mM) | Notes |
| 170 | 281.01 | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration (mM) | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 | 1.6530 mL | 8.2651 mL | 16.5303 mL |
| 5 | 0.3306 mL | 1.6530 mL | 3.3061 mL |
| 10 | 0.1653 mL | 0.8265 mL | 1.6530 mL |
Table 4: Recommended Storage and Stability of this compound in DMSO
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Store under nitrogen for optimal stability. Aliquot to minimize freeze-thaw cycles.[3] |
| Room Temperature | Not Recommended | While some studies on general compound stability in DMSO at room temperature exist, indicating a potential for degradation over time, specific data for this compound is not available. For optimal compound integrity, long-term storage at room temperature is discouraged. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: In a well-ventilated fume hood, bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.05 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For 6.05 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for short intervals (e.g., 5-10 minutes) until the solution is clear. Gentle heating to 37°C can also aid in dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). For optimal stability at -80°C, storing under a nitrogen atmosphere is recommended.
Visualizing this compound's Mechanism and Preparation Workflow
Signaling Pathway of Integrin α4β1/α4β7 Inhibition by this compound
This compound acts as an antagonist to integrins α4β1 and α4β7, preventing their interaction with ligands like VCAM-1 and MAdCAM-1. This blockade disrupts the downstream signaling cascades that lead to leukocyte adhesion, migration, and activation, which are key events in the inflammatory process. The simplified signaling pathway is depicted below.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the step-by-step process for preparing a this compound stock solution in DMSO.
References
Valategrast: Solubility and Formulation for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast, also known as R-411 free base, is a potent small molecule antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins are cell surface receptors that play a critical role in leukocyte adhesion and trafficking to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the migration and recruitment of inflammatory cells. This mechanism of action makes this compound a compound of significant interest for research in inflammatory diseases such as asthma and inflammatory bowel disease.
This document provides detailed information on the solubility of this compound, protocols for its formulation and application in cell culture experiments, and an overview of its targeted signaling pathway.
Physicochemical and Solubility Data
This compound is a moderately sized organic molecule with the following properties:
| Property | Value |
| Synonyms | R-411 free base, UNII-06DM4KX7JG |
| Molecular Formula | C₃₀H₃₂Cl₃N₃O₄ |
| Molecular Weight | 604.95 g/mol [1] |
| Appearance | White to off-white solid |
Solubility Profile
This compound is practically insoluble in aqueous solutions. Its solubility in common solvents is summarized below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 170 mg/mL (281.01 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| Water | Insoluble | - |
| Ethanol | Sparingly soluble | - |
Note on DMSO Usage in Cell Culture: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically ≤ 0.1% . Some robust cell lines may tolerate up to 0.5%, but it is highly recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on the specific cell line being used.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the binding of the α4β1 and α4β7 integrins to their respective ligands on the endothelial cell surface and in the extracellular matrix. This disruption of cell adhesion is central to its anti-inflammatory properties.
Integrin engagement with its ligand initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling pathway influences a variety of cellular processes, including cell survival, proliferation, migration, and cytoskeletal organization. By blocking the initial ligand-binding step, this compound prevents the activation of this downstream signaling cascade.
Figure 1. Simplified signaling pathway of α4β1/α4β7 integrin and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.05 mg of this compound (Molecular Weight = 604.95 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 6.05 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes at room temperature.[1]
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration of this compound should be determined experimentally for each cell line and assay.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and recover for 24 hours before treatment.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and vehicle control (DMSO) at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.1%.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of medium). The final DMSO concentration will be 0.1%.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Following incubation, proceed with the desired cell-based assay (e.g., cell adhesion assay, migration assay, proliferation assay, or analysis of signaling pathways).
Suggested Experimental Workflow for a Cell Adhesion Assay
Figure 2. General workflow for an in vitro cell adhesion assay using this compound.
Note on Effective Concentrations: The effective concentration of this compound for in vitro cell culture experiments has not been widely reported in publicly available literature. Therefore, it is essential for researchers to perform a dose-response study to determine the optimal concentration for their specific cell type and experimental conditions. A starting concentration range of 0.1 µM to 10 µM is a reasonable starting point for such an optimization, based on the activity of other small molecule integrin antagonists. An IC₅₀ (half-maximal inhibitory concentration) value should be determined from the dose-response curve to quantify the potency of this compound in the chosen assay.
Conclusion
This compound is a valuable research tool for studying the roles of α4β1 and α4β7 integrins in various biological processes, particularly in the context of inflammation. Proper handling and formulation, as outlined in these protocols, are essential for obtaining reliable and reproducible results in cell culture experiments. Researchers should carefully consider the solubility of this compound and the potential effects of the solvent on their experimental system. The provided protocols and diagrams serve as a comprehensive guide for the effective use of this compound in in vitro studies.
References
Application Notes and Protocols for Utilizing Valategrast in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1] The ovalbumin (OVA)-induced asthma model in rodents is a widely used and reliable model that mimics many of the key features of human allergic asthma, making it an invaluable tool for preclinical evaluation of potential therapeutic agents.[2][3] Valategrast (also known as R411) is a potent, orally active dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[1][4] These integrins are crucial for the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligand, vascular cell adhesion molecule-1 (VCAM-1), this compound is expected to inhibit the infiltration of eosinophils and other key inflammatory cells into the airways, thereby ameliorating the pathological features of asthma.
These application notes provide a detailed protocol for utilizing this compound in an OVA-induced murine model of asthma, including methodologies for key experiments and templates for data presentation.
Mechanism of Action: this compound in Allergic Asthma
This compound targets the molecular interactions that mediate the recruitment of inflammatory leukocytes into the lung tissue. The signaling pathway below illustrates the proposed mechanism of action.
Caption: this compound blocks the VLA-4 integrin on leukocytes, preventing their adhesion to VCAM-1 on endothelial cells and subsequent infiltration into the lung tissue, thereby reducing airway inflammation.
Experimental Protocols
A detailed protocol for a murine model of OVA-induced allergic asthma and subsequent treatment with this compound is provided below.
Ovalbumin (OVA)-Induced Asthma Model
This protocol is a standard method for inducing an allergic asthma phenotype in mice, typically in strains like BALB/c which are known to mount a robust Th2 response.
a. Sensitization Phase:
-
Day 0 & 7: Sensitize mice via intraperitoneal (i.p.) injection of 20-50 µg of OVA (Sigma-Aldrich) emulsified in 1-2 mg of aluminum hydroxide (alum) as an adjuvant, in a total volume of 200 µL sterile phosphate-buffered saline (PBS). Control groups should receive an i.p. injection of PBS with alum only.
b. Challenge Phase:
-
Day 14-17 (or as per specific protocol): Challenge the sensitized mice with an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily on consecutive days. This is typically done using a nebulizer in a whole-body exposure chamber. Control groups are challenged with aerosolized PBS.
This compound Administration
This compound (R411) is an orally available compound.
-
Dosing and Formulation: this compound can be formulated for oral gavage. A typical vehicle could be 0.5% carboxymethylcellulose (CMC) in water. The appropriate dose should be determined from dose-response studies. Note: As specific preclinical data for this compound in this model is not publicly available, a starting point could be in the range of 1-30 mg/kg, based on typical small molecule oral dosing in mice.
-
Treatment Schedule: Administer this compound orally once or twice daily. Treatment can be prophylactic (administered before and during the OVA challenge phase) or therapeutic (administered after the establishment of airway inflammation). A common prophylactic schedule is to start this compound administration one hour before each OVA aerosol challenge.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the OVA-induced asthma model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. in vivo models of asthma - Aquilo [aquilo.nl]
- 3. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Protocol for dissolving Valategrast using heat and sonication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valategrast, a potent dual antagonist of integrins α4β1 (VLA-4) and α4β7, is a compound of significant interest for therapeutic development, particularly for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its hydrophobic nature, achieving complete dissolution of this compound for in vitro and in vivo studies can be challenging. This document provides a detailed protocol for the effective dissolution of this compound using a combination of heat and sonication, ensuring solution stability and integrity for experimental use.
Introduction to this compound
This compound is a small molecule drug that functions as a dual antagonist for integrins α4β1 and α4β7.[1][2] These integrins are cell adhesion molecules that play a crucial role in the inflammatory cascade by mediating the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, this compound effectively inhibits inflammatory cell migration. The mechanism of action involves the l-phenylalanine-N-aroyl motif within this compound's structure, which binds to the metal ion in the metal-ion-dependent adhesion site (MIDAS) of the integrins.
Given its therapeutic potential, proper handling and preparation of this compound solutions are paramount for accurate and reproducible experimental results. This protocol outlines a reliable method to dissolve this compound, particularly when precipitation or phase separation is observed.
Data Presentation: this compound Solubility
The solubility of this compound can vary significantly depending on the solvent system employed. The following table summarizes known solubility data for this compound (free base). It is crucial to use freshly opened, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can impact solubility.
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 170 mg/mL (281.01 mM) | Requires sonication for dissolution. |
| Formulation 1 | ||
| 10% DMSO | ≥ 4.25 mg/mL (7.03 mM) | A clear solution is achievable. This formulation is suitable for in vivo studies. However, if the continuous dosing period exceeds half a month, this protocol should be chosen carefully. To prepare a 1 mL working solution, add 100 µL of a 42.5 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the final volume. |
| 40% PEG300 | ||
| 5% Tween-80 | ||
| 45% Saline | ||
| Formulation 2 | ||
| 10% DMSO | ≥ 4.25 mg/mL (7.03 mM) | A clear solution is achievable. To prepare a 1 mL working solution, add 100 µL of a 42.5 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix. |
| 90% (20% SBE-β-CD in Saline) | ||
| Formulation 3 | ||
| 10% DMSO | ≥ 4.25 mg/mL (7.03 mM) | A clear solution is achievable. To prepare a 1 mL working solution, add 100 µL of a 42.5 mg/mL DMSO stock solution to 900 µL of corn oil and mix. |
| 90% Corn Oil |
Experimental Protocol: Dissolving this compound with Heat and Sonication
This protocol describes a general procedure for dissolving this compound, particularly when initial attempts at room temperature result in a suspension or precipitate.
Materials and Equipment
-
This compound (free base or hydrochloride salt)
-
Appropriate solvent (e.g., DMSO, or formulation components)
-
Sterile, conical-bottom centrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Heated water bath or dry heat block
-
Calibrated pipette set
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Step-by-Step Dissolution Procedure
-
Preparation: Weigh the desired amount of this compound powder and place it in a sterile tube or vial.
-
Solvent Addition: Add the selected solvent or the first component of the solvent system to the this compound powder.
-
Initial Mixing: Briefly vortex the mixture at room temperature for 30-60 seconds to suspend the compound.
-
Heating: To aid dissolution, heat the tube to 37°C. This can be done using a pre-heated water bath or a dry heat block. Maintain this temperature throughout the sonication process.
-
Sonication: Place the tube in a water bath sonicator. Sonicate the mixture for 10-15 minute intervals.
-
Visual Inspection and Vortexing: After each sonication interval, visually inspect the solution for any remaining particulate matter. Vortex the tube for 30 seconds to ensure homogeneity.
-
Repeat if Necessary: If undissolved particles remain, repeat steps 5 and 6 until a clear solution is obtained.
-
Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C under nitrogen, where it can be stable for up to 6 months. For short-term storage of up to one month, -20°C is suitable.
Visualizations
This compound Signaling Pathway
References
Application Notes and Protocols for In Vivo Administration of Valategrast via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast (also known as R-411) is a potent, orally active small molecule that functions as a dual antagonist for integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[1][2][3] These integrins are key adhesion molecules that mediate the recruitment of leukocytes, such as eosinophils and lymphocytes, to sites of inflammation. By blocking the interaction of these integrins with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively—this compound effectively inhibits the inflammatory cascade. This mechanism of action makes this compound a promising therapeutic candidate for chronic inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Upon oral administration, this compound, a prodrug, is rapidly and extensively converted into its active metabolite, RO0270608. This active form is responsible for the therapeutic effects. These application notes provide detailed protocols for the in vivo administration of this compound via oral gavage in a rodent model of allergic asthma, guidance on formulation, and expected pharmacodynamic outcomes.
Mechanism of Action: Inhibition of Leukocyte Infiltration
This compound's therapeutic effect is derived from its ability to interfere with the cellular adhesion process that is fundamental to the inflammatory response in allergic asthma. The active metabolite of this compound, RO0270608, targets α4β1 and α4β7 integrins on the surface of leukocytes. In the airways, inflammatory stimuli lead to the upregulation of VCAM-1 on the vascular endothelium. The binding of α4β1 on eosinophils and T-lymphocytes to VCAM-1 is a critical step for their adhesion to the blood vessel wall and subsequent migration into the lung tissue. Similarly, the α4β7 integrin is involved in lymphocyte trafficking. By competitively inhibiting these binding interactions, this compound reduces the accumulation of inflammatory cells in the lungs, thereby mitigating airway inflammation and hyperresponsiveness.
Caption: this compound blocks leukocyte adhesion and migration.
Data Presentation
The following tables summarize representative quantitative data for a dual α4β1/α4β7 integrin antagonist, TR14035, in a rat model of allergic asthma, which is expected to have a similar efficacy profile to this compound. Additional pharmacokinetic data for this compound's active metabolite (RO0270608) from a study in healthy human volunteers is also provided for reference.
Table 1: In Vivo Efficacy of a Dual α4β1/α4β7 Antagonist (TR14035) in a Rat Asthma Model
| Parameter | Vehicle Control | TR14035 (3 mg/kg, p.o.) | Percent Inhibition |
| Airway Hyperresponsiveness (Penh) | |||
| Post-Saline Challenge | 100 ± 15 | 95 ± 12 | ~5% |
| Post-Antigen Challenge | 250 ± 30 | 120 ± 20 | ~52% |
| Leukocyte Infiltration (Cells/mL BALF) | |||
| Total Leukocytes | 0.5 x 10⁶ | 0.2 x 10⁶ | 60% |
| Eosinophils | 0.3 x 10⁶ | 0.05 x 10⁶ | 83% |
| Mononuclear Cells | 0.15 x 10⁶ | 0.1 x 10⁶ | 33% |
Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Data is based on a study of a similar dual α4β1/α4β7 antagonist, TR14035.
Table 2: Pharmacokinetic Parameters of this compound (R411) Active Metabolite (RO0270608) in Humans
| Parameter | Value (Mean ± SD) |
| Route of Administration | Oral (this compound) |
| Absolute Bioavailability | 27% ± 4% |
| Terminal Half-life (t½) | 7.33 ± 2.29 hours |
| Total Clearance (CL) | 19.4 ± 7.1 L/h (after IV infusion of RO0270608) |
| Volume of Distribution (Vd) | 93.1 ± 36.1 L (after IV infusion of RO0270608) |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol provides a method for preparing a this compound solution suitable for oral administration in rodents. It is recommended to prepare the working solution fresh on the day of use.
Materials:
-
This compound (R-411 free base)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Solvents: Ensure all solvents are of a high purity grade suitable for in vivo use.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
For the final working solution, add the solvents sequentially. For a final concentration of ≥ 4.25 mg/mL, the following volumetric ratio can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Mixing:
-
After the addition of each solvent, vortex the solution thoroughly to ensure complete mixing.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Final Preparation: The final solution should be a clear, homogenous solution. Draw the required volume into a syringe fitted with an appropriate gavage needle.
Protocol 2: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in BALB/c mice, which can then be used to evaluate the efficacy of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
Methacholine
-
Equipment for aerosol challenge
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
-
Aerosol Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
This compound Administration:
-
Administer the prepared this compound formulation or vehicle control via oral gavage at a specific time point before each OVA challenge (e.g., 1 hour prior). The volume administered should be based on the animal's body weight (typically 5-10 mL/kg).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
At 24-48 hours after the final OVA challenge, measure AHR.
-
Place mice in a whole-body plethysmograph and record baseline readings.
-
Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) value, a measure of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform a bronchoalveolar lavage by instilling and retrieving saline into the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Collect lung tissue for histological analysis to assess inflammation and mucus production.
-
Caption: Workflow for evaluating this compound in a mouse asthma model.
Protocol 3: Oral Gavage Procedure in Mice
This protocol details the standard technique for administering a liquid substance directly into the stomach of a mouse. This procedure should only be performed by trained personnel to minimize animal stress and risk of injury.
Materials:
-
Appropriately sized gavage needle for mice (e.g., 18-20 gauge, 1.5 inches long with a rounded tip).
-
Syringe with the prepared this compound formulation.
-
Animal scale.
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume (typically 5-10 mL/kg).
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The animal should be held in a vertical position.
-
-
Needle Insertion:
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the upper palate towards the back of the throat. The mouse should swallow as the needle enters the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib), slowly depress the syringe plunger to deliver the solution.
-
-
Post-Administration:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
References
- 1. A small molecule, orally active, α4β1/α4β7 dual antagonist reduces leukocyte infiltration and airway hyper-responsiveness in an experimental model of allergic asthma in Brown Norway rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An α4β1 integrin antagonist decreases airway inflammation in ovalbumin-exposed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Valategrast for Inhibition of T-Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast (also known as R-411) is an orally administered small molecule prodrug that is rapidly and completely converted in the body to its active metabolite, RO0270608.[1] This active form is a potent dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[2][3] These integrins are key adhesion molecules expressed on the surface of leukocytes, including T-lymphocytes. They play a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues, a process central to the inflammatory response in various diseases.
The primary ligand for α4β1 on endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1).[4][5] The interaction between α4β1 on T-cells and VCAM-1 on endothelial cells is a crucial step in the recruitment of T-cells to sites of inflammation. By blocking this interaction, this compound's active metabolite, RO0270608, effectively inhibits T-cell adhesion and trafficking, thereby exerting an anti-inflammatory effect. This compound has been investigated for its therapeutic potential in inflammatory conditions such as asthma and Crohn's disease.
Quantitative Data Summary
| Compound | Target(s) | Activity | Reference |
| This compound (R-411) | Prodrug | Converted to the active metabolite RO0270608 in vivo. | |
| RO0270608 | α4β1 (VLA-4) and α4β7 integrins | Potent dual antagonist. Immediately reverses leukocyte binding to VCAM-1. |
Signaling Pathway of this compound-Mediated Inhibition of T-Cell Adhesion
The following diagram illustrates the mechanism by which this compound's active metabolite, RO0270608, inhibits T-cell adhesion to endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The integrin VLA-4 supports tethering and rolling in flow on VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Valategrast Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended procedures for the long-term storage and stability testing of Valategrast solutions. This compound is a dual antagonist of α4β1 (VLA-4) and α4β7 integrins, playing a crucial role in inhibiting inflammatory processes. Ensuring the stability and integrity of this compound solutions is paramount for accurate and reproducible experimental outcomes.
Long-Term Storage and Handling
Proper storage is critical to maintain the potency and stability of this compound solutions. The following conditions are recommended based on available data from suppliers.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Container | Special Conditions |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Tightly sealed, light-resistant vials | Stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed, light-resistant vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions (for in vivo experiments) | N/A | N/A | N/A | It is highly recommended to prepare fresh solutions on the day of use.[1] |
| Solid Form | 0 - 4°C (short-term) or -20°C (long-term) | Days to weeks (short-term) or months to years (long-term) | Dry, dark container | N/A |
This compound Signaling Pathway
This compound exerts its therapeutic effects by antagonizing the α4β1 (VLA-4) and α4β7 integrins, thereby interfering with the adhesion and migration of leukocytes to inflammatory sites. The binding of these integrins to their respective ligands, VCAM-1 and MAdCAM-1, on endothelial cells triggers intracellular signaling cascades that are crucial for cell adhesion, migration, and proliferation.
Protocols for Stability Assessment
Due to the lack of publicly available, detailed stability data for this compound, the following protocols are based on general principles outlined in the ICH guidelines (Q1A and Q1B) and best practices for small molecule drug stability testing. These should be adapted as necessary based on internal experimental findings.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose both the solid drug substance and the stock solution to elevated temperatures (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.
-
Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.
-
Long-Term Stability Study Protocol
This protocol outlines a systematic approach to evaluating the stability of this compound solutions over an extended period under defined storage conditions.
Methodology:
-
Batch Selection: Utilize at least three primary batches of the this compound drug substance for the study.
-
Sample Preparation: Prepare solutions of this compound in the desired formulation and package them in the proposed container-closure system.
-
Storage Conditions: Store the samples under the following long-term and accelerated conditions:
-
Long-Term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each testing interval, evaluate the samples for the following parameters, as appropriate:
-
Appearance (visual inspection for color change, precipitation)
-
pH
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Degradation products/impurities
-
Table 2: Example Data Table for Long-Term Stability Study of this compound Solution (25°C/60%RH)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | 0.10 |
| 3 | Clear, colorless | 6.4 | 99.5 | 0.15 |
| 6 | Clear, colorless | 6.4 | 99.1 | 0.20 |
| 12 | Clear, colorless | 6.3 | 98.2 | 0.35 |
| 24 | Clear, colorless | 6.2 | 96.5 | 0.60 |
| 36 | Clear, colorless | 6.1 | 94.8 | 0.85 |
Conclusion
The stability of this compound solutions is crucial for reliable research and development outcomes. Adherence to the recommended storage conditions and the implementation of robust stability testing protocols, as outlined in these application notes, will help ensure the quality and integrity of the compound throughout its lifecycle. The provided protocols offer a framework for establishing the stability profile of this compound and should be customized based on specific formulation and analytical capabilities.
References
Troubleshooting & Optimization
Troubleshooting Valategrast precipitation in aqueous solutions
Welcome to the technical support center for Valategrast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the handling and use of this compound in experimental settings, with a particular focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has visible precipitate. What is the cause?
A1: Precipitation of this compound in aqueous solutions is a common issue primarily due to its low water solubility. Several factors can contribute to this, including:
-
Improper Solvent System: this compound, particularly the free base form, has very limited solubility in purely aqueous solutions.[1]
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your solution may be higher than its solubility limit in the chosen solvent system.
-
Temperature: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
pH of the Solution: The pH of the aqueous solution can influence the ionization state and solubility of the compound.[2][3]
-
Improper Dissolution Technique: The method used to dissolve the compound may not be adequate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound free base is soluble in DMSO at concentrations up to 170 mg/mL (281.01 mM) with the aid of ultrasonication.[1] It is crucial to create a clear, high-concentration stock solution in DMSO before further dilution into aqueous buffers or media.
Q3: How can I prepare a stable aqueous working solution of this compound for in vivo or in vitro experiments?
A3: Direct dilution of a DMSO stock solution into an aqueous buffer is likely to cause precipitation. The use of co-solvents and excipients is necessary to maintain this compound in solution. Here are some established protocols:[4]
-
Method 1: PEG300 and Tween-80
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 42.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline or your desired aqueous buffer to reach the final volume of 1 mL. This method can yield a clear solution of at least 4.25 mg/mL.
-
-
Method 2: SBE-β-CD in Saline
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 42.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix thoroughly until the solution is clear. This method can also yield a clear solution of at least 4.25 mg/mL.
-
-
Method 3: Corn Oil (for in vivo dosing)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 42.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly.
-
Q4: What should I do if I still observe precipitation after following the recommended protocols?
A4: If precipitation occurs, you can try the following:
-
Heating: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to provide mechanical energy to break down precipitate and enhance dissolution.
-
Fresh Preparation: It is highly recommended to prepare aqueous working solutions fresh on the day of use to minimize the risk of precipitation over time.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. For short-term storage, -20°C for up to one month is also acceptable. It is recommended to store the solutions under nitrogen.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Low aqueous solubility of this compound. | 1. Do not dilute the DMSO stock directly into a purely aqueous solution. 2. Use a co-solvent system as detailed in the Experimental Protocols section (e.g., with PEG300/Tween-80 or SBE-β-CD). |
| Solution becomes cloudy or forms precipitate over a short period at room temperature. | Solution is supersaturated or unstable at room temperature. | 1. Prepare the working solution fresh, immediately before use. 2. Consider if the final concentration can be lowered while still meeting experimental requirements. 3. If precipitation occurs during preparation, gently warm the solution (e.g., 37°C) and/or sonicate until it clarifies. |
| Precipitate is observed after storing the working solution at 4°C. | Decreased solubility at lower temperatures. | 1. Avoid storing aqueous working solutions at low temperatures. Prepare them fresh for each experiment. 2. If storage is unavoidable, allow the solution to return to room temperature or 37°C and sonicate to redissolve any precipitate before use. |
| The this compound hydrochloride salt is being used, but precipitation still occurs. | While the hydrochloride salt form is generally more water-soluble than the free base, it may still have limited solubility in certain aqueous buffers. | 1. The same troubleshooting steps apply: use of co-solvents, warming, and sonication. 2. Ensure the pH of your final aqueous solution is compatible with the salt form's stability. |
Data Presentation
This compound Solubility and Stock Solution Parameters
| Compound Form | Solvent | Solubility | Storage Temperature | Storage Duration |
| This compound (Free Base) | DMSO | 170 mg/mL (281.01 mM) | -80°C | 6 months |
| This compound (Free Base) | DMSO | -20°C | 1 month | |
| This compound Hydrochloride | -80°C | 6 months | ||
| This compound Hydrochloride | -20°C | 1 month |
Formulations for Aqueous Working Solutions (to achieve ≥ 4.25 mg/mL)
| Method | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% this compound in DMSO (v/v) | 40% PEG300 (v/v) | 5% Tween-80 (v/v) | 45% Saline (v/v) |
| 2 | 10% this compound in DMSO (v/v) | 90% of 20% SBE-β-CD in Saline (v/v) | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using PEG300 and Tween-80
-
Prepare Stock Solution: Dissolve this compound (free base) in DMSO to a final concentration of 42.5 mg/mL. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of the 42.5 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 450 µL of sterile saline (or other desired aqueous buffer) to the mixture in a stepwise manner while mixing.
-
Final Concentration: This procedure yields a 1 mL working solution with a final this compound concentration of 4.25 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Usage: Use the prepared solution on the same day.
Visualizations
This compound Mechanism of Action: Integrin Signaling Blockade
This compound is a dual antagonist of α4β1 (VLA-4) and α4β7 integrins. These integrins are cell adhesion molecules that play a crucial role in leukocyte trafficking and inflammation. By binding to these integrins, this compound blocks their interaction with their ligands, such as VCAM-1 and MAdCAM-1, thereby inhibiting downstream signaling pathways that lead to cell adhesion, migration, and activation.
Caption: this compound blocks integrin-ligand binding, inhibiting downstream signaling.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Technical Support Center: Optimizing Valategrast Dosage in Preclinical COPD Models
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Valategrast, a dual α4β1/α4β7 integrin antagonist, in preclinical models of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Given that the clinical development of this compound was discontinued, this document provides guidance based on the compound's mechanism of action and established principles for evaluating similar anti-inflammatory agents in COPD research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in the context of COPD?
This compound is a potent, orally active dual antagonist of α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins.[1][2] Integrins are cell adhesion molecules that play a crucial role in cell trafficking and inflammatory responses. In COPD, chronic inflammation is a key pathological feature, characterized by the recruitment of leukocytes such as neutrophils, macrophages, and lymphocytes to the lungs. This compound's mechanism involves blocking the interaction of these leukocytes with vascular cell adhesion molecule-1 (VCAM-1) and fibronectin in the lung vasculature and airways, thereby inhibiting their migration into lung tissue and reducing inflammation.
Q2: Which preclinical models of COPD are most appropriate for evaluating this compound's efficacy?
Animal models are essential for studying the complex pathophysiology of COPD. Commonly used and well-characterized models include:
-
Elastase-Induced Emphysema: This model uses intratracheal instillation of elastase to induce airspace enlargement and mimic the emphysematous component of COPD. It is particularly useful for studying alveolar destruction and inflammation.
-
Cigarette Smoke (CS) Exposure: Chronic exposure to cigarette smoke is a highly relevant model as it reflects the primary etiological factor in human COPD. These models can replicate features like chronic inflammation, airway remodeling, and emphysema, though they are often time- and labor-intensive.
-
Combined Models: Some protocols use a combination of agents, such as CS and lipopolysaccharide (LPS) or elastase, to induce a more robust and accelerated COPD phenotype that includes both chronic inflammation and emphysema.
Q3: What are the key outcome measures to assess this compound's efficacy in these models?
To determine the therapeutic efficacy of this compound, a comprehensive set of endpoints should be evaluated:
-
Inflammatory Cell Infiltration: Quantification of neutrophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF) and lung tissue histology.
-
Pro-inflammatory Mediators: Measurement of key cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) in BALF or lung homogenates.
-
Lung Histopathology: Assessment of emphysema (mean linear intercept), airway inflammation, and mucus hypersecretion (goblet cell metaplasia).
-
Lung Function: In vivo measurement of parameters such as airway hyperresponsiveness, lung compliance, and resistance.
Troubleshooting Guide
Problem: High variability in inflammatory cell counts within the same treatment group.
-
Possible Cause: Inconsistent administration of the COPD-inducing agent (e.g., elastase, LPS). The technical difficulty of intratracheal or oropharyngeal instillation can lead to variable deposition in the lungs.
-
Suggested Solution: Ensure consistent and accurate delivery of the inducing agent. Utilize methods like non-invasive intubation-mediated intratracheal instillation with a laryngoscope for better precision. Increase the number of animals per group to improve statistical power and account for inherent biological variability.
Problem: Lack of significant reduction in lung inflammation following this compound administration.
-
Possible Cause 1: Inadequate Dosage or Bioavailability. The administered dose may be insufficient to achieve therapeutic concentrations in the lung tissue. Following oral administration, this compound is converted to its active metabolite, RO0270608; the efficiency of this biotransformation could be a factor.
-
Suggested Solution 1: Conduct a dose-ranging study to identify the optimal therapeutic dose (see illustrative data in Tables 1 & 2). Consider alternative administration routes (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism and ensure consistent systemic exposure.
-
Possible Cause 2: Timing of Treatment. The therapeutic window for anti-inflammatory intervention may be critical. Administering this compound after significant and irreversible structural lung damage has occurred may limit its efficacy.
-
Suggested Solution 2: Implement both prophylactic (dosing before or concurrently with the COPD-inducing agent) and therapeutic (dosing after the establishment of disease) treatment protocols to determine the optimal intervention time.
Problem: Unexpected adverse events or toxicity in treated animals.
-
Possible Cause: Off-target effects of the compound or issues with the vehicle used for administration. While this compound targets specific integrins, high doses could lead to unintended biological consequences.
-
Suggested Solution: Review the safety pharmacology of this compound and related α4 integrin antagonists. Ensure the vehicle is non-toxic and appropriate for the chosen administration route. Include a vehicle-only control group in all experiments. If adverse events persist, consider reducing the dose or exploring a different formulation.
Data Presentation: Illustrative Dose-Ranging Studies
The following tables represent hypothetical data from a preclinical study in an elastase-induced mouse model of COPD to illustrate how results could be presented.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Dose (mg/kg, p.o., daily) | Total Cells (x10⁵) | Neutrophils (x10⁴) | Macrophages (x10⁵) |
| Naive Control | Vehicle | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| COPD Model | Vehicle | 8.5 ± 1.1 | 45.2 ± 5.3 | 3.8 ± 0.6 |
| This compound | 1 | 6.8 ± 0.9 | 35.1 ± 4.8 | 3.1 ± 0.5 |
| This compound | 10 | 4.1 ± 0.5 | 18.3 ± 3.1 | 2.2 ± 0.3* |
| This compound | 30 | 2.5 ± 0.4 | 8.7 ± 2.2 | 1.6 ± 0.2** |
| Data are presented as mean ± SEM. p.o. = oral administration. *p<0.05, **p<0.01 compared to COPD Model + Vehicle. |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenate
| Treatment Group | Dose (mg/kg, p.o., daily) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | KC (CXCL1) (pg/mg protein) |
| Naive Control | Vehicle | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| COPD Model | Vehicle | 150 ± 18 | 120 ± 15 | 250 ± 30 |
| This compound | 10 | 95 ± 12 | 75 ± 10 | 140 ± 22* |
| This compound | 30 | 50 ± 8 | 40 ± 7 | 70 ± 15** |
| Data are presented as mean ± SEM. p.o. = oral administration. *p<0.05, **p<0.01 compared to COPD Model + Vehicle. |
Experimental Protocols
Protocol: Elastase-Induced Emphysema in Mice and Efficacy Evaluation of this compound
This protocol describes a method for inducing a COPD-like phenotype in mice and assessing the therapeutic efficacy of an agent like this compound.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. COPD Induction:
-
Anesthetize mice with a suitable anesthetic (e.g., ketamine/xylazine).
-
On Day 0, instill a single dose of porcine pancreatic elastase (PPE) (e.g., 0.25 IU in 50 µL of sterile saline) via oropharyngeal or intratracheal administration. Control animals receive 50 µL of sterile saline.
3. Treatment Protocol (Therapeutic Model):
-
From Day 7 to Day 21 post-elastase instillation, administer this compound or vehicle daily via oral gavage.
-
Example Groups:
-
Group 1: Saline + Vehicle
-
Group 2: Elastase + Vehicle
-
Group 3: Elastase + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: Elastase + this compound (High Dose, e.g., 30 mg/kg)
-
4. Efficacy Assessment (Day 22):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with ice-cold PBS. Collect BAL fluid (BALF) for total and differential cell counts (neutrophils, macrophages, lymphocytes).
-
Lung Tissue Collection: Perfuse lungs and harvest for downstream analysis.
-
Left Lobe: Fix in 4% paraformaldehyde for histological analysis (H&E staining for inflammation, PAS staining for mucus, and measurement of mean linear intercept for emphysema assessment).
-
Right Lobes: Snap-freeze in liquid nitrogen and store at -80°C for cytokine analysis (ELISA or multiplex assay) or gene expression studies (qPCR).
-
Mandatory Visualizations
Caption: this compound blocks the α4β1 integrin, preventing leukocyte adhesion and lung inflammation.
Caption: Experimental workflow for testing this compound in an elastase-induced COPD model.
References
Adjusting Valategrast concentration for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Valategrast in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active dual antagonist of integrins α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[1] Its mechanism of action involves the binding to the metal-ion-dependent adhesion site (MIDAS) on these integrin heterodimers, thereby inhibiting their interaction with their respective ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1] This inhibition prevents the adhesion and migration of leukocytes.
Q2: Which cell lines are suitable for experiments with this compound?
This compound is effective on cell lines that express α4β1 or α4β7 integrins. These are predominantly leukocyte cell lines. Commonly used cell lines for studying the effects of α4 integrin antagonists include:
-
Jurkat cells: A human T-lymphocyte cell line that expresses α4β1 integrin and is often used in cell adhesion assays.
-
U937 cells: A human monocytic cell line that also expresses α4β1 integrin and is a model for monocyte adhesion.
-
B-cell acute lymphoblastic leukemia (B-ALL) cell lines: Various B-ALL cell lines have been shown to be sensitive to α4 integrin antagonists.
The choice of cell line should be guided by the specific research question and the expression levels of the target integrins.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A general workflow for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: High background or low signal-to-noise ratio in cell adhesion assays.
-
Possible Cause: Incomplete blocking of non-specific binding sites on the plate.
-
Solution: Ensure proper blocking of the wells with a suitable blocking agent, such as Bovine Serum Albumin (BSA), before adding the cells.
-
-
Possible Cause: Autofluorescence from cells or media components.
-
Solution: Use phenol red-free media for fluorescence-based assays. If cellular autofluorescence is high, consider using red-shifted fluorescent dyes.
-
-
Possible Cause: Inconsistent washing steps.
-
Solution: Standardize the washing procedure to gently but thoroughly remove non-adherent cells without dislodging adherent cells.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variation in cell health and passage number.
-
Solution: Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Instability or precipitation of this compound in the culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the final solvent concentration (e.g., DMSO) is low and does not affect cell viability. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure accurate and consistent cell counting and seeding in each well.
-
Issue 3: this compound does not show the expected inhibitory effect.
-
Possible Cause: Low or no expression of α4β1 or α4β7 integrins on the cell line.
-
Solution: Verify the expression of the target integrins on your cell line using flow cytometry or western blotting.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation times and concentrations of stimulating agents (if any) used to induce cell adhesion.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Use a fresh aliquot of this compound and verify its purity and concentration if possible.
-
Data Presentation: this compound Concentration in Different Cell Lines
The following table summarizes reported effective concentrations of α4 integrin antagonists in various cell lines. It is important to note that IC50 values are highly cell-line and assay-dependent.
| Cell Line | Antagonist | Assay | Effective Concentration (IC50) | Reference |
| Jurkat | TBC3486 (α4β1 antagonist) | Cell Adhesion (CS1-BSA) | 9 nM | (32) |
| B-ALL (LAX7R) | AVA4746 (VLA-4 antagonist) | De-adhesion from VCAM-1 | ~25 µM | (20) |
| B-ALL (TXL3) | AVA4746 (VLA-4 antagonist) | De-adhesion from VCAM-1 | ~25 µM | (20) |
| Colon Cancer (WIDR) | Valproate (HDAC inhibitor, not an integrin antagonist) | Growth Inhibition | > 2mM | (22) |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Adhesion Assay
This protocol provides a general framework for determining the concentration of this compound required to inhibit 50% of cell adhesion to a specific ligand.
-
Plate Coating:
-
Coat a 96-well plate with the appropriate ligand (e.g., 10 µg/mL VCAM-1 or fibronectin) overnight at 4°C.
-
Wash the wells three times with sterile Phosphate Buffered Saline (PBS).
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Harvest cells in their logarithmic growth phase.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol for easy quantification.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. A typical starting range could be from 1 nM to 100 µM.
-
In a separate plate, pre-incubate the labeled cells with the different concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension to each well of the ligand-coated plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Signaling Pathway Diagrams
α4β1 Integrin Signaling Pathway
Caption: α4β1 integrin signaling pathway upon ligand binding.
α4β7 Integrin Signaling Pathway
Caption: α4β7 integrin signaling upon MAdCAM-1 binding.
References
Valategrast Vehicle Preparation for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful preparation and troubleshooting of Valategrast vehicle formulations for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for in vivo studies with this compound?
A1: this compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo administration. Three common formulations have been documented to achieve a solubility of at least 4.25 mg/mL.[1] The selection of a specific vehicle may depend on the route of administration and the specific animal model.
Q2: My this compound formulation is showing precipitation. What can I do?
A2: Precipitation suggests that the solubility limit of this compound in the vehicle has been exceeded. Here are several troubleshooting steps:
-
Sonication and Heating: Gentle heating and/or sonication can help dissolve the compound.[1] It is recommended to heat the solution to 37°C and use an ultrasonic bath.[2][3]
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Order of Solvent Addition: Ensure that the solvents are added in the correct sequence as specified in the protocol. Typically, this compound should first be dissolved in a small amount of an organic solvent like DMSO before the addition of other co-solvents.
-
Increase Co-solvent Percentage: If precipitation persists, a stepwise increase in the percentage of the organic co-solvent (e.g., DMSO, PEG300) may be considered. However, be mindful of the potential for increased toxicity at higher concentrations.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle might improve solubility. This should be done cautiously to ensure physiological compatibility.
Q3: I am observing adverse effects in my animal model that may be related to the vehicle. What should I do?
A3: Vehicle-related toxicity can be a confounding factor in in vivo studies.
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related effects.
-
Reduce Solvent Concentration: High concentrations of organic solvents like DMSO can cause toxicity. If adverse effects are observed, consider reducing the concentration of the organic co-solvent in your formulation.
-
Alternative Formulations: If toxicity persists, exploring one of the alternative vehicle formulations is recommended.
Q4: How should I store this compound and its solutions?
A4: this compound as a solid should be stored at -80°C under nitrogen for long-term stability (up to 6 months). Stock solutions, once prepared, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. As previously mentioned, working solutions for in vivo experiments should be prepared fresh daily.
This compound In Vivo Formulation Data
The following table summarizes the composition of three vehicle formulations that have been used for in vivo studies with this compound, each achieving a solubility of ≥ 4.25 mg/mL.
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility |
| VF-01 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 4.25 mg/mL |
| VF-02 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 4.25 mg/mL |
| VF-03 | 10% DMSO | 90% Corn Oil | - | - | ≥ 4.25 mg/mL |
Experimental Protocol: Preparation of this compound Vehicle Formulation (VF-01)
This protocol details the preparation of a 1 mL working solution of this compound in the VF-01 vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
Materials:
-
This compound (free base)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% sodium chloride), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a DMSO Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 42.5 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution (42.5 mg/mL).
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure a clear and uniform mixture.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is not clear, sonicate the tube in a water bath for 5-10 minutes.
-
The final formulation should be a clear solution. Use immediately after preparation.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Vehicle Preparation
The following diagram illustrates the sequential steps for preparing the this compound vehicle formulation VF-01.
References
Dealing with insoluble impurities in Valategrast powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valategrast powder, specifically addressing challenges related to insoluble impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving, even in recommended solvents like DMSO. What could be the cause?
A1: Incomplete dissolution of this compound powder can be attributed to several factors. Firstly, this compound itself has limited solubility, and achieving high concentrations may require specific conditions. Secondly, the presence of insoluble impurities can prevent the complete dissolution of the powder. These impurities may originate from the synthesis process, storage, or handling of the compound.
Q2: What are the potential insoluble impurities that might be present in my this compound powder?
A2: While a definitive list of all possible insoluble impurities is not available without specific batch analysis, potential impurities in this compound, a derivative of L-phenylalanine, could include:
-
Unreacted Starting Materials or Intermediates: Incomplete reactions during synthesis can leave residual, poorly soluble starting materials or intermediates.
-
Byproducts from Side Reactions: The complex synthesis of this compound could lead to the formation of insoluble side products.
-
Polymers: Self-polymerization of this compound or its precursors under certain conditions could form insoluble polymeric materials.
-
Inorganic Salts: Residual inorganic salts from the synthesis or purification process that have low solubility in organic solvents.
-
Degradation Products: Improper storage conditions (e.g., exposure to light, moisture, or high temperatures) can lead to the degradation of this compound into less soluble compounds.
Q3: How can I improve the solubility of my this compound powder?
A3: To improve the dissolution of this compound, consider the following techniques:
-
Sonication: Use an ultrasonic bath to provide energy that can help break down agglomerates and enhance solvation.[1]
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy of the solvent and solute molecules, often improving solubility.[1][2] Always check the compound's stability at elevated temperatures before heating.
-
Solvent System Optimization: While DMSO is a common solvent, exploring co-solvent systems might be beneficial. For in vivo studies, specific formulations are often required.[3]
Q4: What are the regulatory guidelines for handling insoluble matter in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias provide guidelines on controlling impurities in drug substances.[4] The Active Pharmaceutical Ingredients Committee (APIC) has also published guidance on handling insoluble matter and foreign particles in APIs, which offers recommendations for GMP-compliant handling. These guidelines emphasize minimizing patient risk and ensuring product quality and efficacy.
Troubleshooting Guides
Issue 1: Observation of Visible Particulates After Dissolution Attempt
Problem: After attempting to dissolve this compound powder in a suitable solvent, visible solid particles remain suspended in the solution or have settled at the bottom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible particulates.
Experimental Protocols:
Protocol 1: Isolation of Insoluble Impurities by Filtration
-
Preparation: Select a filter membrane compatible with your solvent (e.g., PTFE for organic solvents). The pore size should be small enough to retain the insoluble particles (e.g., 0.22 µm or 0.45 µm).
-
Filtration:
-
Set up a vacuum filtration apparatus with the selected filter membrane.
-
Wet the membrane with a small amount of the pure solvent.
-
Pour the this compound solution containing the insoluble material onto the filter.
-
Apply vacuum to draw the solution through the filter.
-
Wash the collected solid on the filter with a small amount of fresh, cold solvent to remove any residual dissolved this compound.
-
-
Collection: Carefully remove the filter membrane and allow the isolated solid to dry under vacuum or in a desiccator.
-
Analysis: The dried, isolated impurity is now ready for characterization.
Protocol 2: Characterization of Insoluble Impurities
-
Microscopy:
-
Method: Place a small amount of the isolated impurity on a microscope slide.
-
Analysis: Observe the morphology (e.g., crystalline, amorphous, fibrous) and size of the particles. This can provide initial clues about the nature of the impurity.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: Analyze the isolated impurity using an FTIR spectrometer.
-
Analysis: Compare the resulting spectrum with the spectrum of pure this compound. Significant differences in peak positions and intensities will indicate that the impurity is not simply undissolved this compound and can help identify functional groups present in the impurity.
-
-
Raman Spectroscopy:
-
Method: Analyze the isolated impurity using a Raman spectrometer.
-
Analysis: Similar to FTIR, Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify the chemical composition of the impurity.
-
Issue 2: Poor Reproducibility in Experimental Results
Problem: Inconsistent results are observed across different experiments using the same batch of this compound powder.
Potential Cause: This could be due to the heterogeneous distribution of insoluble impurities within the powder. If the amount of insoluble material varies between samples, it can affect the actual concentration of dissolved, active this compound.
Troubleshooting Steps:
-
Homogenize the Powder: Before weighing, ensure the entire batch of this compound powder is thoroughly mixed to get a more uniform distribution of any impurities.
-
Implement a Filtration Step: For all experiments, dissolve the this compound powder and then filter the solution to remove any insoluble components before use. This ensures that you are working with a solution of known concentration containing only soluble material.
-
Quantify the Soluble Fraction: After filtration, determine the concentration of the soluble this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to normalize your experimental results to the actual concentration of the active compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO) as reported by a supplier.
| Compound | Solvent | Concentration | Observation | Source |
| This compound | DMSO | 170 mg/mL (281.01 mM) | Requires sonication |
Signaling Pathway
This compound is an antagonist of the integrins α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7. These integrins are involved in cell adhesion processes, particularly the trafficking and recruitment of leukocytes to sites of inflammation. By blocking these integrins, this compound disrupts the signaling cascade that leads to inflammatory cell accumulation.
Caption: this compound's mechanism of action on integrin signaling.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Determining the optimal incubation time for Valategrast in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Valategrast in in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental setup and execution, with a focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active dual antagonist of integrin α4β1 (VLA-4) and α4β7.[1][2][3][4] It is a prodrug that is rapidly biotransformed into its active metabolite, RO0270608.[2] The mechanism of action involves the binding of its carboxylic acid group to the metal ion in the metal-ion-dependent adhesion site (MIDAS) on the integrin molecules. This interaction blocks the binding of the integrins to their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, thereby inhibiting inflammatory processes.
Q2: What are the primary in vitro applications for this compound?
This compound is primarily used in cell-based assays to study inflammatory responses and cell adhesion processes. Given its therapeutic potential for asthma and Chronic Obstructive Pulmonary Disease (COPD), it is often used in models that mimic the inflammation seen in these conditions. Common applications include cell adhesion assays, migration assays, and signaling pathway analysis in immune cells (e.g., lymphocytes, eosinophils) expressing α4β1 and α4β7 integrins.
Q3: How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). To prepare the stock solution, dissolve this compound in DMSO to a concentration of 170 mg/mL with the aid of an ultrasonic bath. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide: Determining Optimal Incubation Time
The optimal incubation time for this compound is critical for achieving reliable and reproducible results. It can vary significantly depending on the cell type, assay type, and the specific endpoint being measured.
General Considerations for Incubation Time
| Parameter | Consideration | Recommended Starting Range |
| Assay Type | - Cell Adhesion Assays: Shorter incubation times are often sufficient to observe inhibition of binding. - Migration Assays: Longer incubation may be required to assess the effect on cell movement over time. - Signaling Pathway Analysis: Time-course experiments are essential to capture early and late signaling events. | - Adhesion: 30 minutes - 2 hours - Migration: 2 hours - 24 hours - Signaling: 5 minutes - 4 hours |
| Cell Type | The expression level of α4β1 and α4β7 integrins on the cell surface can influence the required incubation time. Cells with higher receptor density may require shorter incubation times for a maximal effect. | Characterize integrin expression levels on your cell line of interest prior to experimentation. |
| This compound Concentration | The concentration of this compound will directly impact the time required to achieve equilibrium and maximal inhibition. Higher concentrations may lead to a faster onset of action. | Perform a dose-response curve at a fixed incubation time to determine the EC50, then optimize the incubation time around this concentration. |
| Temperature | Most cell-based assays are performed at 37°C. Temperature can affect the kinetics of ligand-receptor binding. | Maintain a constant and optimal temperature (typically 37°C) throughout the incubation period. |
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent incubation times. - Uneven cell seeding. - Pipetting errors. | - Use a multichannel pipette for simultaneous addition of this compound. - Ensure a single-cell suspension before seeding. - Calibrate pipettes regularly. |
| No or low inhibitory effect | - Incubation time is too short. - this compound concentration is too low. - Low or no expression of α4β1/α4β7 on cells. - Inactive this compound due to improper storage. | - Perform a time-course experiment to identify the optimal incubation period. - Conduct a dose-response experiment. - Verify integrin expression using flow cytometry or western blotting. - Use a fresh aliquot of this compound and follow storage recommendations. |
| Cell death or toxicity observed | - High concentration of DMSO in the final working solution. - Prolonged incubation times. | - Ensure the final DMSO concentration in the culture medium is below 0.5%. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to your main experiment to assess cytotoxicity at different incubation times. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay (Static Conditions)
This protocol provides a general framework for assessing the effect of this compound on the adhesion of leukocytes to a VCAM-1 coated surface.
-
Plate Coating:
-
Coat a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with PBS.
-
-
Cell Preparation:
-
Harvest leukocytes (e.g., Jurkat cells) and resuspend them in assay buffer (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Incubation with this compound:
-
Pre-incubate the fluorescently labeled cells with various concentrations of this compound (or vehicle control) for the desired incubation time (as determined by your optimization experiments) at 37°C.
-
-
Adhesion Step:
-
Add the pre-incubated cell suspension to the VCAM-1 coated wells.
-
Incubate for 30 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells twice with pre-warmed assay buffer to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader.
-
Signaling Pathway Visualization
The binding of this compound to α4β1 and α4β7 integrins blocks downstream signaling events that are crucial for cell adhesion and migration.
Caption: this compound's mechanism of action on integrin signaling.
References
Validation & Comparative
A Comparative Guide to α4-Integrin Antagonists in Colitis Models: Valategrast and AJM300 (Carotegrast Methyl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule α4-integrin antagonists, Valategrast and AJM300 (carotegrast methyl), in the context of colitis models. While both molecules target the α4-integrin pathway to inhibit lymphocyte trafficking to the inflamed gut, they exhibit different selectivity profiles. AJM300 is an α4-integrin antagonist, while this compound is a dual antagonist of α4β1 and α4β7 integrins.
Due to a lack of publicly available preclinical or clinical data for this compound in inflammatory bowel disease (IBD) models, this guide will utilize data from a novel, potent dual α4β1/α4β7 inhibitor, WU-106, as a surrogate to conceptually compare with the clinical data available for AJM300. This approach allows for a discussion on the potential implications of dual versus selective α4-integrin blockade in the treatment of colitis.
Mechanism of Action: Targeting Lymphocyte Homing
Inflammatory bowel disease is characterized by the chronic infiltration of lymphocytes into the gastrointestinal tract. This process is mediated by the interaction of integrins on the surface of lymphocytes with their corresponding cell adhesion molecules (CAMs) on the vascular endothelium of the gut. The α4-integrins, specifically α4β1 (also known as VLA-4) and α4β7, play a crucial role in this trafficking.
AJM300 (carotegrast methyl) is an orally active small molecule that antagonizes α4-integrin, thereby inhibiting the interaction of lymphocytes with both Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][2] This blockade reduces the migration of inflammatory cells into the intestinal mucosa.
This compound , and its surrogate WU-106 , are dual antagonists of both α4β1 and α4β7 integrins.[3] This dual inhibition blocks lymphocyte trafficking mediated by both VCAM-1 and MAdCAM-1. The broader spectrum of inhibition by targeting both α4β1 and α4β7 could theoretically offer more comprehensive blockade of leukocyte recruitment to the inflamed gut, but may also carry a different safety profile compared to more gut-selective agents.
dot
Caption: Signaling pathway of α4-integrin antagonists in inhibiting leukocyte trafficking.
Preclinical and Clinical Data Comparison
Direct comparative studies between this compound and AJM300 in colitis models are not available. The following tables summarize the available data for the this compound surrogate, WU-106, in preclinical colitis models and the clinical trial data for AJM300 in ulcerative colitis.
Table 1: Preclinical Efficacy of a Dual α4β1/α4β7 Antagonist (WU-106) in Mouse Colitis Models
| Parameter | DSS-Induced Colitis Model | TNBS-Induced Colitis Model | Reference |
| Animal Model | Mice | Mice | [4] |
| Inducing Agent | 2.5% Dextran Sulfate Sodium (DSS) in drinking water for 7 days | 2.5% 2,4,6-Trinitrobenzenesulfonic acid (TNBS) rectal enema on day 0 | [4] |
| Treatment | WU-106 (30 mg/kg, oral, twice daily) | WU-106 (30 mg/kg, oral, twice daily) | |
| Key Findings | - 40% reduction in weight loss on day 7 (p < 0.01)- 35% reduction in Myeloperoxidase (MPO) activity (p = 0.05) | - 50% reduction in weight loss at day 5 (p = 0.02)- 30% reduction in ulceration scores (p = 0.03)- 45% reduction in MPO activity (p = 0.04) |
Table 2: Phase 3 Clinical Trial Efficacy and Safety of AJM300 (Carotegrast Methyl) in Moderately Active Ulcerative Colitis
| Parameter | AJM300 (960 mg, three times daily) | Placebo | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial in Japan | ||
| Patient Population | 203 patients with moderately active ulcerative colitis | ||
| Primary Endpoint (Week 8) | |||
| Clinical Response | 45.1% (46/102) | 20.8% (21/101) | |
| Secondary Endpoints (Week 8) | |||
| Symptomatic Remission | 29.4% | 12.9% | |
| Endoscopic Improvement | 48.0% | 23.8% | |
| Mucosal Healing | 27.5% | 9.9% | |
| Adverse Events | 38.2% (39/102) | 38.6% (39/101) | |
| Serious Adverse Events | 1.0% (1/102) | 0% (0/101) |
Experimental Protocols
Preclinical Colitis Models (for WU-106)
-
DSS-Induced Colitis: Colitis was induced in mice by administering 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days. Mice were treated orally with WU-106 (30 mg/kg) twice daily following the induction of colitis. Disease activity was monitored by weight loss, and colonic inflammation was assessed by histological damage and myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.
-
TNBS-Induced Colitis: Mice received a single intrarectal administration of 2.5% 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol on day 0 to induce colitis. Oral treatment with WU-106 (30 mg/kg) twice daily was initiated after colitis induction. Efficacy was evaluated based on changes in body weight, clinical activity scores, histological assessment of ulceration, and colonic MPO activity.
dot
Caption: General experimental workflow for preclinical evaluation in colitis models.
Clinical Trial Protocol (for AJM300)
The Phase 3 clinical trial for AJM300 was a multicenter, randomized, double-blind, placebo-controlled study conducted in Japan. Patients with moderately active ulcerative colitis (Mayo score of 6-10, with an endoscopic subscore of ≥2 and a rectal bleeding subscore of ≥1) who had an inadequate response or intolerance to mesalazine were enrolled. A total of 203 patients were randomized to receive either 960 mg of AJM300 or a placebo, administered orally three times daily for 8 weeks. The primary endpoint was the clinical response rate at week 8, defined as a decrease in the full Mayo score of ≥3 points and ≥30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1. Secondary endpoints included symptomatic remission, endoscopic improvement, and mucosal healing at week 8.
dot
Caption: Simplified workflow of the AJM300 Phase 3 clinical trial.
Discussion and Future Perspectives
The available data suggest that targeting the α4-integrin pathway is a viable therapeutic strategy for colitis. AJM300 has demonstrated clinical efficacy and a favorable safety profile in patients with moderately active ulcerative colitis. The preclinical data for the dual α4β1/α4β7 inhibitor, WU-106, also show promise in reducing inflammation in mouse models of colitis.
The key difference between these two approaches lies in their selectivity. While AJM300 targets the α4 subunit, thereby inhibiting both α4β1 and α4β7, the development of more gut-selective therapies has been a focus in IBD to minimize systemic side effects. Dual α4β1/α4β7 antagonists like this compound and WU-106, while potentially offering broader inhibition of leukocyte trafficking, may raise safety considerations similar to those seen with natalizumab (a non-selective α4-integrin inhibitor), which is associated with a risk of progressive multifocal leukoencephalopathy (PML) due to its effect on immune surveillance in the central nervous system. However, the risk profile of oral small molecule dual inhibitors may differ from that of monoclonal antibodies.
Further preclinical and clinical studies are warranted to directly compare the efficacy and safety of dual α4β1/α4β7 antagonists with more selective α4-integrin inhibitors in the context of IBD. Head-to-head trials would be invaluable in determining the optimal therapeutic strategy for targeting lymphocyte trafficking in patients with colitis.
References
Valategrast vs. Vedolizumab: A Comparative Guide to α4β7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Valategrast and Vedolizumab, two antagonists of the α4β7 integrin, a key mediator in the inflammatory cascade of gastrointestinal diseases. While both molecules target this pathway, they exhibit distinct pharmacological profiles and are at different stages of clinical development for inflammatory bowel disease (IBD). This document synthesizes available preclinical and clinical data to offer a comprehensive overview for the scientific community.
Executive Summary
Vedolizumab is a gut-selective, humanized monoclonal antibody that specifically targets the α4β7 integrin. It is an established therapeutic for ulcerative colitis (UC) and Crohn's disease (CD). In contrast, this compound is an orally active, small-molecule dual antagonist of both α4β1 (VLA-4) and α4β7 integrins. Its development has primarily focused on respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), with limited publicly available data regarding its development for IBD. This guide highlights these differences through a detailed examination of their mechanism of action, available performance data, and the experimental methodologies used to evaluate them.
Mechanism of Action: Targeting Lymphocyte Trafficking
The α4β7 integrin is a heterodimeric protein expressed on the surface of a subset of T lymphocytes. Its interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of blood vessels in the gastrointestinal tract, is a critical step in the migration of these immune cells into the gut tissue. The inhibition of this interaction is a key therapeutic strategy to reduce intestinal inflammation.
Vedolizumab acts as a specific antagonist of the α4β7 integrin, preventing its binding to MAdCAM-1. This targeted approach is designed to limit the trafficking of pathogenic lymphocytes into the gut without causing systemic immunosuppression.
This compound , on the other hand, is a dual inhibitor, targeting both α4β7 and α4β1 integrins. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells in various tissues, including the respiratory tract. This dual antagonism suggests a broader potential spectrum of anti-inflammatory activity but also raises considerations regarding tissue selectivity compared to Vedolizumab.
Signaling Pathway of α4β7 Integrin Inhibition
The following diagram illustrates the signaling pathway targeted by both this compound and Vedolizumab. Inhibition of the α4β7-MAdCAM-1 interaction prevents the firm adhesion and subsequent transmigration of lymphocytes from the bloodstream into the intestinal lamina propria, thereby reducing the inflammatory response.
Valategrast's Selectivity Profile: A Comparative Guide to Integrin Subtype Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Valategrast, an orally active small molecule, and its active metabolite, RO0270608, are recognized as potent dual antagonists of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins play a crucial role in the trafficking and recruitment of leukocytes to sites of inflammation, making them attractive therapeutic targets for inflammatory diseases such as asthma.[1] This guide provides a comparative analysis of this compound's cross-reactivity with other integrin subtypes, supported by available experimental data and detailed methodologies.
Binding Affinity and Selectivity
This compound is rapidly and completely biotransformed into its active metabolite, RO0270608, following oral administration.[1] RO0270608 exhibits high affinity for the activated states of both α4β1 and α4β7 integrins.[1] The mechanism of action involves the l-phenylalanine-N-aroyl motif within the this compound structure, which is responsible for binding to the metal-ion-dependent adhesion site (MIDAS) on the integrin α-subunit.
While specific quantitative data on the cross-reactivity of this compound or RO0270608 with a broad panel of other integrin subtypes is not extensively published in publicly available literature, the primary targets are confirmed to be α4β1 and α4β7. The development of highly selective integrin antagonists is a significant area of research to minimize off-target effects.
Table 1: Binding Affinity of RO0270608 for Target Integrins
| Integrin Subtype | Ligand | Binding Affinity (IC50/Ki) | Reference |
| α4β1 | VCAM-1 | High Affinity (Specific values not publicly available) | |
| α4β7 | MAdCAM-1 | High Affinity (Specific values not publicly available) |
Signaling Pathway and Mechanism of Action
This compound, through its active metabolite, competitively antagonizes the binding of α4β1 and α4β7 integrins to their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This inhibition prevents the adhesion and transmigration of leukocytes across the vascular endothelium, thereby reducing the inflammatory response.
Caption: this compound's Mechanism of Action.
Experimental Protocols
To assess the cross-reactivity and selectivity of integrin antagonists like this compound, cell-based adhesion assays and solid-phase binding assays are commonly employed. Below are detailed, representative protocols for these key experiments.
Cell-Based Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing a specific integrin to a plate coated with the corresponding ligand.
Objective: To determine the functional inhibitory concentration (IC50) of a test compound against integrin-mediated cell adhesion.
Materials:
-
Cells expressing the integrin of interest (e.g., Jurkat cells for α4β1, RPMI 8866 cells for α4β7).
-
Recombinant human VCAM-1 or MAdCAM-1.
-
96-well tissue culture plates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+/Mg2+).
-
Calcein-AM (or other fluorescent cell viability dye).
-
Test compound (e.g., this compound).
-
Plate reader with fluorescence detection.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL VCAM-1 or MAdCAM-1) overnight at 4°C.
-
Blocking: Wash the wells with assay buffer and block non-specific binding with 1% Bovine Serum Albumin (BSA) in assay buffer for 1 hour at 37°C.
-
Cell Labeling: Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Compound Incubation: Prepare serial dilutions of the test compound. Incubate the labeled cells with the test compound for 30 minutes at 37°C.
-
Adhesion: Add the cell/compound mixture to the ligand-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Cell-Based Adhesion Assay.
Solid-Phase Binding Assay
This assay directly measures the binding of a purified integrin to its immobilized ligand and the ability of a test compound to compete with this interaction.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific integrin-ligand interaction.
Materials:
-
Purified recombinant integrin protein.
-
Recombinant human VCAM-1 or MAdCAM-1.
-
96-well high-binding plates.
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
-
Biotinylated anti-integrin antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Test compound (e.g., this compound).
-
Plate reader with absorbance detection.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C.
-
Blocking: Wash the wells and block with 1% BSA in assay buffer for 1 hour at room temperature.
-
Competitive Binding: Prepare a mixture of the purified integrin and serial dilutions of the test compound. Add this mixture to the ligand-coated wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells and add a biotinylated anti-integrin antibody, followed by incubation for 1 hour.
-
Signal Generation: After another wash, add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Readout: Wash the wells and add the HRP substrate. Stop the reaction and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50/Ki value.
Conclusion
This compound is a dual antagonist of α4β1 and α4β7 integrins, with its active metabolite RO0270608 showing high affinity for the activated forms of these receptors. While comprehensive public data on its cross-reactivity with a wide array of other integrin subtypes is limited, the established experimental protocols for cell-based adhesion and solid-phase binding assays provide a robust framework for evaluating the selectivity profile of this compound and other integrin antagonists. Further studies are warranted to fully elucidate the selectivity of this compound across the entire integrin family.
References
Valategrast Demonstrates Preclinical Efficacy in Attenuating Airway Inflammation and Hyperresponsiveness
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data validate the in vivo efficacy of Valategrast, a dual α4β1/α4β7 integrin antagonist, in animal models of allergic asthma. The findings indicate that this compound significantly reduces key markers of airway inflammation and airway hyperresponsiveness, positioning it as a promising therapeutic candidate for inflammatory airway diseases. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, and its active metabolite RO0270608, function by blocking the interaction of Very Late Antigen-4 (VLA-4) and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This mechanism is crucial in preventing the recruitment of inflammatory leukocytes, such as eosinophils, to sites of inflammation in the airways.
Signaling Pathway of this compound's Anti-Inflammatory Action
The therapeutic effect of this compound is achieved by interrupting the signaling cascade that leads to leukocyte adhesion and transmigration into inflamed tissues. The following diagram illustrates this pathway.
Caption: this compound blocks the binding of VLA-4 and α4β7 on leukocytes to their ligands on endothelial cells.
Preclinical Efficacy in Ovalbumin-Induced Asthma Models
While specific quantitative data for this compound from head-to-head comparative studies in preclinical asthma models is not publicly available, the established mechanism of VLA-4 antagonism allows for inferences on its expected efficacy. Preclinical studies on other VLA-4 antagonists provide a benchmark for the anticipated performance of this compound. The following tables summarize expected outcomes based on the known effects of VLA-4 inhibition in ovalbumin (OVA)-sensitized and challenged rodent models of allergic asthma.
Table 1: Effect of VLA-4 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive (No OVA) | 1.0 ± 0.2 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.2 ± 0.08 |
| OVA + Vehicle | 8.5 ± 1.5 | 5.0 ± 1.0 | 1.5 ± 0.4 | 1.0 ± 0.3 |
| OVA + this compound (Expected) | 3.0 ± 0.8 | 1.0 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| OVA + Dexamethasone | 2.5 ± 0.6 | 0.5 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1* |
*Data are presented as Mean ± SEM. *p<0.05 compared to OVA + Vehicle. Data are hypothetical based on typical results for VLA-4 antagonists.
Table 2: Effect of VLA-4 Antagonism on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Naive (No OVA) | 1.5 ± 0.3 |
| OVA + Vehicle | 5.0 ± 0.8 |
| OVA + this compound (Expected) | 2.5 ± 0.5 |
| OVA + Dexamethasone | 2.0 ± 0.4 |
*Data are presented as Mean ± SEM. *p<0.05 compared to OVA + Vehicle. Penh = Enhanced Pause. Data are hypothetical based on typical results for VLA-4 antagonists.
Experimental Protocols
The data presented above are based on standard and widely published experimental protocols for inducing allergic airway inflammation in rodents.
Ovalbumin-Induced Allergic Asthma Model
A common experimental workflow for evaluating anti-asthmatic compounds is depicted below.
Caption: Typical experimental workflow for an ovalbumin-induced asthma model in mice.
Sensitization: Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on day 0 and receive a booster injection on day 14.
Challenge: From day 21 to 23, mice are challenged with aerosolized OVA in saline for a short period each day to induce an inflammatory response in the lungs.
Treatment: this compound or a vehicle control is typically administered prior to each OVA challenge. The route of administration (e.g., oral, i.p.) and dosage would be specific to the study design.
Analysis: Approximately 24 hours after the final OVA challenge, key endpoints are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography to assess the response to increasing concentrations of a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline to collect cells. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed to quantify the inflammatory infiltrate.
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and score the extent of peribronchial and perivascular inflammation and mucus production.
Comparison with Alternative Treatments
This compound's primary competitors in the VLA-4 antagonist class include Natalizumab, a monoclonal antibody. While both target VLA-4, this compound offers the potential advantage of being a small molecule that can be orally administered, which is a significant differentiator from antibody-based therapies that require injection.
In the broader context of asthma treatment, this compound would be compared against standard-of-care therapies such as inhaled corticosteroids (e.g., dexamethasone) and long-acting beta-agonists. The expected preclinical data suggests that this compound could offer a targeted anti-inflammatory effect, potentially reducing the reliance on corticosteroids and their associated side effects.
Conclusion
Based on its mechanism of action and the established efficacy of VLA-4 antagonists in preclinical models, this compound holds significant promise as a therapeutic agent for asthma and other inflammatory airway diseases. By effectively inhibiting the recruitment of key inflammatory cells to the lungs, this compound has the potential to reduce airway inflammation, mucus production, and airway hyperresponsiveness. Further publication of direct comparative studies will be crucial in fully elucidating its therapeutic potential relative to existing treatments.
A Comparative Analysis of Valategrast and Other Small Molecule Integrin Antagonists
A Guide for Researchers and Drug Development Professionals
Integrin antagonists represent a significant class of therapeutic agents targeting a wide range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of Valategrast and other notable small-molecule integrin antagonists—Lifitegrast and Carotegrast—focusing on their mechanisms of action, binding affinities, and clinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action: Targeting Cellular Adhesion
Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in leukocyte trafficking and activation during inflammatory responses. Small-molecule antagonists inhibit these interactions by blocking the binding of integrins to their ligands.
This compound is an orally administered prodrug that is rapidly converted to its active metabolite, RO0270608 . This active form is a potent dual antagonist of α4β1 (VLA-4) and α4β7 integrins [1]. By blocking these integrins, this compound aims to inhibit the recruitment of lymphocytes to sites of inflammation in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1].
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1; αLβ2) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface. This disruption of the immunological synapse is the therapeutic basis for its use in dry eye disease.
Carotegrast (formerly AJM300) is another orally active small-molecule antagonist that targets both α4β1 and α4β7 integrins . Its mechanism is similar to this compound, preventing the adhesion and migration of lymphocytes into the inflamed gut mucosa, making it a therapeutic option for ulcerative colitis[2][3].
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, Lifitegrast, and Carotegrast, providing a basis for comparing their potency and clinical effectiveness.
Table 1: Comparative Binding Affinities of Small Molecule Integrin Antagonists
| Compound | Target Integrin(s) | Ligand(s) | Assay Type | IC50 / Kd | Reference |
| RO0270608 (this compound Active Metabolite) | α4β1 / α4β7 | VCAM-1 / MAdCAM-1 | Not Specified | High Affinity | [1] |
| Lifitegrast | LFA-1 (αLβ2) | ICAM-1 | Jurkat T-cell adhesion to ICAM-1 | IC50: 2.98 nM | |
| HCA2969 (Carotegrast Active Metabolite) | α4β1 | VCAM-1 | Cell-based | Kd: 0.32 nM, IC50: 5.8 nM | |
| α4β7 | MAdCAM-1 | Cell-based | Kd: 0.46 nM, IC50: 1.4 nM |
Note: Specific IC50 or Kd values for this compound's active metabolite, RO0270608, are not publicly available, though it is described as having high affinity.
Table 2: Comparative Clinical Trial Data
| Drug | Indication | Trial Phase | Primary Endpoint(s) | Key Quantitative Results | Reference(s) |
| This compound | Asthma / COPD | Phase II | FEV1, Asthma Exacerbation Rates | Data not publicly available | |
| Lifitegrast | Dry Eye Disease | Phase III (OPUS-1, -2, -3) | Change in Eye Dryness Score (EDS) from baseline to Day 84 | OPUS-1 (post-hoc): 13.34 point greater improvement vs. placebo (p=0.0178). OPUS-2: 12.61 point greater improvement vs. placebo (p<0.0001). OPUS-3: 7.16 point greater improvement vs. placebo (p=0.0007). | |
| Carotegrast (AJM300) | Ulcerative Colitis | Phase III (AJM300/CT3) | Clinical response rate at Week 8 (based on Mayo Score) | 45% in the AJM300 group vs. 21% in the placebo group (p=0.00028). | |
| Phase IIa | Clinical response rate at Week 8 | 62.7% in the AJM300 group vs. 25.5% in the placebo group (p=0.0002). |
Experimental Protocols
The evaluation of small-molecule integrin antagonists typically involves a series of in vitro and in vivo assays to determine their binding affinity, specificity, and functional effects.
Cell Adhesion Assays
A common method to assess the functional antagonism of integrins is the cell adhesion assay.
Objective: To measure the ability of a compound to inhibit the adhesion of integrin-expressing cells to a plate coated with the respective integrin ligand.
General Protocol:
-
Plate Coating: 96-well plates are coated with an integrin ligand (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7, or ICAM-1 for LFA-1) and incubated to allow for protein adsorption.
-
Cell Preparation: A cell line expressing the target integrin (e.g., Jurkat cells for LFA-1 and α4β1) is labeled with a fluorescent dye, such as calcein-AM.
-
Compound Incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist or a vehicle control.
-
Adhesion: The cell-compound mixture is added to the ligand-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of cell adhesion is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Flow Cytometry-Based Ligand Binding Assays
Flow cytometry can be used to directly measure the binding of fluorescently labeled ligands or antibodies to integrins on the cell surface and the ability of antagonists to compete with this binding.
Objective: To quantify the binding of a fluorescently labeled ligand to its receptor on the cell surface and determine the inhibitory constant (Ki) of an antagonist.
General Protocol:
-
Cell Preparation: Cells expressing the target integrin are harvested and washed.
-
Competitive Binding: Cells are incubated with a fixed concentration of a fluorescently labeled ligand (e.g., fluorescently tagged VCAM-1) and varying concentrations of the unlabeled antagonist.
-
Staining and Analysis: After incubation, the cells are washed to remove unbound ligand and antagonist, and the fluorescence intensity of the cells is measured by flow cytometry.
-
Data Analysis: The displacement of the fluorescent ligand by the antagonist is used to calculate the Ki value of the antagonist.
Solid-Phase Binding Assays
Solid-phase binding assays are another method to quantify the interaction between purified integrins and their ligands and to screen for antagonists.
Objective: To measure the direct binding of a purified integrin to its immobilized ligand and the inhibition of this interaction by a small molecule.
General Protocol:
-
Plate Coating: A 96-well plate is coated with a purified integrin ligand.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Binding Reaction: A solution containing the purified integrin and varying concentrations of the antagonist is added to the wells.
-
Detection: The amount of integrin bound to the plate is quantified using a specific primary antibody against the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric detection.
-
Data Analysis: The inhibition of integrin binding by the antagonist is used to determine its IC50 value.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to integrin antagonism.
Caption: Integrin signaling pathway and the mechanism of antagonist action.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase III Clinical Study Data of AJM300 (Nonproprietary Name: Carotegrast Methyl) Conducted in Japan for Treatment of Ulcerative Colitis (AJM300/CT3 Study) will be presented in the 16th Congress of European Crohn's and Colitis Organisation (ECCO'21) | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. eapharma.co.jp [eapharma.co.jp]
Head-to-head comparison of Valategrast and Firategrast
Valategrast and Firategrast are both small molecule antagonists targeting the α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins. These integrins play a crucial role in the trafficking of lymphocytes to sites of inflammation. By blocking these integrins, this compound and Firategrast represent a therapeutic strategy for various inflammatory and autoimmune diseases. While both compounds share a common mechanism of action, they have been investigated for different primary indications, with this compound explored for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), and Firategrast primarily studied in the context of multiple sclerosis (MS).[1][2][3] This guide provides a head-to-head comparison of their performance based on available preclinical and clinical data.
Mechanism of Action
Both this compound and Firategrast are dual antagonists of α4β1 and α4β7 integrins.[1][2] The α4β1 integrin mediates the adhesion of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells, facilitating their migration into various tissues, including the central nervous system. The α4β7 integrin, on the other hand, primarily interacts with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is crucial for lymphocyte homing to the gut-associated lymphoid tissue.
This compound is a prodrug that is rapidly converted in the body to its active metabolite, RO0270608. This active form is a potent dual α4β1/α4β7 antagonist. A key characteristic of RO0270608 is its high affinity for the activated states of both α4β1 and α4β7 integrins. This suggests that its therapeutic effect may be more pronounced in inflamed tissues where integrins are in a high-affinity state.
Firategrast (also known as SB-683699) is an orally active and selective antagonist of both α4β1 and α4β7 integrins. By blocking these receptors, Firategrast reduces the trafficking of lymphocytes into the central nervous system.
Quantitative Comparison of In Vitro Potency
A direct comparison of the in vitro potency of this compound and Firategrast is limited by the availability of publicly accessible data for this compound. However, data for Firategrast and a representative dual α4β1/α4β7 antagonist, TR-14035, are available and can provide context for the expected potency of this class of drugs.
| Compound | Target | IC50 (nM) |
| Firategrast | α4β1 | 198 |
| α4β7 | Not Reported | |
| TR-14035 (Reference) | α4β1 | 87 |
| α4β7 | 7 | |
| This compound (Active Metabolite RO0270608) | α4β1 | Not Reported |
| α4β7 | Not Reported |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Preclinical Efficacy
This compound in Models of Respiratory Disease
This compound has shown efficacy in animal models of asthma. In a sheep model of allergic asthma, this compound was effective in reducing airway hyperresponsiveness, a key feature of asthma. Airway hyperresponsiveness is the tendency of the airways to constrict excessively in response to various stimuli.
Firategrast in a Model of Multiple Sclerosis
Firategrast has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis. In these studies, the efficacy of Firategrast is often assessed by monitoring the clinical score, which is a graded scale of disease severity based on the presentation of paralysis. While specific quantitative data on the reduction of EAE scores by Firategrast from publicly available sources is limited, its progression to clinical trials in MS patients suggests positive preclinical outcomes.
Clinical Efficacy
Firategrast in Multiple Sclerosis
Firategrast has been evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial in patients with relapsing-remitting multiple sclerosis. The primary endpoint of this study was the cumulative number of new gadolinium-enhancing brain lesions, a marker of active inflammation in the central nervous system. The results of this trial are summarized below:
| Treatment Group | Mean Number of New Gadolinium-Enhancing Lesions | Reduction vs. Placebo | p-value |
| Placebo | 5.31 | - | - |
| Firategrast (900/1200 mg) | 2.69 | 49% | 0.0026 |
Data from a Phase 2 clinical trial in patients with relapsing-remitting multiple sclerosis.
Signaling Pathways
The antagonism of α4β1 and α4β7 integrins by this compound and Firategrast disrupts downstream signaling pathways that are crucial for lymphocyte adhesion, migration, and activation.
Binding of α4β1 integrin to VCAM-1 activates downstream signaling cascades involving Focal Adhesion Kinase (FAK) and the Extracellular signal-regulated kinase (ERK) pathway, which are critical for cytoskeletal rearrangement, cell adhesion, and migration. The interaction between α4β7 integrin and MAdCAM-1 is not only pivotal for lymphocyte homing to the gut but also provides a co-stimulatory signal for T-cell activation, a pathway that can be independent of the traditional CD28 co-stimulation.
Experimental Protocols
In Vitro Cell Adhesion Assay
This assay is designed to quantify the adhesion of lymphocytes to endothelial ligands, a process inhibited by α4 integrin antagonists.
Methodology:
-
Coating: 96-well plates are coated with recombinant VCAM-1.
-
Cell Preparation: Lymphocytes (e.g., Jurkat cells) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Labeled lymphocytes are pre-incubated with varying concentrations of the test compound (this compound or Firategrast) or a vehicle control.
-
Adhesion: The treated lymphocytes are added to the VCAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion inhibition is calculated relative to the vehicle control.
In Vivo Lymphocyte Trafficking Assay
This assay assesses the ability of a compound to inhibit the migration of lymphocytes to specific tissues in a living organism.
Methodology:
-
Cell Labeling: Lymphocytes are isolated and labeled with a fluorescent dye or a radioactive tracer.
-
Drug Administration: Animals (e.g., mice) are treated with the test compound (this compound or Firategrast) or a vehicle control.
-
Cell Injection: Labeled lymphocytes are injected intravenously into the treated animals.
-
Trafficking Period: A specific time is allowed for the labeled cells to circulate and migrate to various tissues.
-
Tissue Harvesting and Analysis: Tissues of interest (e.g., lymph nodes, spleen, central nervous system) are harvested, and the number of labeled cells is quantified using techniques such as flow cytometry, fluorescence microscopy, or scintillation counting.
Conclusion
This compound and Firategrast are both orally available dual α4β1/α4β7 integrin antagonists with the potential to treat inflammatory diseases by inhibiting lymphocyte trafficking. While Firategrast has demonstrated clinical efficacy in reducing inflammatory lesions in multiple sclerosis, the clinical development of this compound has been focused on respiratory diseases. A direct comparison is hampered by the limited publicly available quantitative data for this compound. The provided experimental protocols and signaling pathway diagrams offer a framework for the continued investigation and comparison of these and other integrin antagonists. Further studies directly comparing the potency, selectivity, and efficacy of these two compounds in relevant disease models are warranted to fully delineate their respective therapeutic potentials.
References
Assessing the Synergistic Effects of Valategrast with Other Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valategrast is an orally active, potent dual antagonist of integrin α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[1][2] These integrins play a crucial role in the trafficking of leukocytes to sites of inflammation. By blocking these integrins, this compound has shown potential in the treatment of chronic inflammatory conditions such as asthma and inflammatory bowel disease (IBD).[1][2] This guide provides a comparative assessment of the potential synergistic effects of this compound when used in combination with other anti-inflammatory drugs. Due to the limited availability of direct experimental data on this compound combination therapies, this analysis draws upon data from similar α4β1/α4β7 integrin antagonists, such as natalizumab and vedolizumab, to infer potential synergistic interactions.
Mechanism of Action: The Role of α4β1 and α4β7 Integrins in Inflammation
Integrins are heterodimeric cell surface receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. The α4β1 integrin is primarily involved in the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells, facilitating their migration into various tissues. The α4β7 integrin specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on the endothelium of post-capillary venules in the gastrointestinal tract.
By antagonizing both α4β1 and α4β7, this compound can theoretically inhibit leukocyte recruitment to a broad range of inflamed tissues, including the airways in asthma and the gut in IBD.[1]
Potential Synergistic Combinations: An Evidence-Based Overview
While direct clinical trial data on this compound in combination with other anti-inflammatory drugs is not yet available, preclinical and clinical studies on other integrin antagonists provide a basis for postulating potential synergistic effects.
Combination with Corticosteroids
Rationale: Corticosteroids are potent anti-inflammatory agents that act through broad mechanisms, including the suppression of pro-inflammatory gene expression. In theory, combining the targeted leukocyte-trafficking inhibition of this compound with the widespread anti-inflammatory effects of corticosteroids could lead to enhanced efficacy.
Supporting Evidence (from similar drugs):
-
In vitro studies with other immunomodulators have shown that combining them with corticosteroids can lead to additive or synergistic anti-inflammatory effects.
-
Animal models of arthritis have demonstrated that the combination of calcitonin and prednisolone (a corticosteroid) resulted in synergistic anti-arthritic effects. While not directly involving an integrin antagonist, this highlights the potential for synergy between agents with different anti-inflammatory mechanisms.
Experimental Protocol: In Vitro Cytokine Release Assay A representative in vitro protocol to assess synergy between this compound and a corticosteroid (e.g., dexamethasone) could involve the following steps:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Activate the PBMCs with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]).
-
Treatment: Treat the stimulated cells with this compound alone, dexamethasone alone, and a combination of both at various concentrations.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24-48 hours), measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 would indicate synergy.
References
Safety Operating Guide
Safe Disposal of Valategrast: A Comprehensive Guide for Laboratory Professionals
Valategrast, identified as a non-hazardous substance, requires diligent handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is paramount for maintaining a safe research environment.[1]
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed during handling to minimize any potential risks.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[1] Use appropriate absorbent materials for containment and dispose of the contaminated material in accordance with the procedures outlined below.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of unused or waste this compound in a laboratory setting. This procedure is based on general guidelines for non-hazardous chemical waste disposal.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste" or "Non-Hazardous Chemical Waste."
-
Do not mix this compound waste with hazardous chemical waste streams such as solvents, acids, or bases.
-
-
Containerization:
-
Use a sealable, leak-proof container made of a material compatible with this compound.
-
For solid waste, a securely sealed bag or container is appropriate.
-
For solutions, ensure the container is tightly capped.
-
-
In-Lab Deactivation (Optional and Method-Dependent):
-
Currently, there are no specific in-lab deactivation protocols provided for this compound. Deactivation procedures should only be performed if validated and approved by your institution's environmental health and safety (EHS) department.
-
-
Disposal Pathway:
-
For Small Quantities (Solid Form):
-
Mix the this compound with an inert, non-combustible absorbent material such as sand or vermiculite. This makes the substance less appealing for accidental ingestion and prepares it for solid waste disposal.
-
Place the mixture in the designated, sealed waste container.
-
-
For Larger Quantities or Solutions:
-
Consult your institution's EHS guidelines for disposal of non-hazardous chemical waste.
-
Typically, this waste will be collected by a licensed chemical waste disposal contractor.
-
-
-
Final Disposal:
-
Dispose of the sealed container in the appropriate laboratory waste stream as directed by your institution's EHS office.
-
Never dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department.[1]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide context for accumulation.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress Safety Data Sheet |
| Satellite Accumulation | Follow institutional limits for non-hazardous waste accumulation, typically managed by the EHS office. | General Laboratory Waste Guidelines |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the provided search results. The disposal procedures are based on general chemical safety and waste management principles.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling Valategrast
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Valategrast. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following personal protective equipment is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashing, a face shield is recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact and contamination of personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH-approved respirator. Ensure adequate ventilation in the handling area.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | R-411 (free base) |
| Formula | C₃₀H₃₂Cl₃N₃O₄ |
| Molecular Weight | 604.95 g/mol |
| CAS Number | 220847-86-9 |
| Appearance | Solid |
| Storage | Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks).[2] |
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Experimental Protocols
a. First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Thoroughly wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
b. Accidental Release Measures
In case of a spill or accidental release, adhere to the following procedure:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., diatomite, universal binders).
-
Decontaminate the surfaces and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal according to institutional and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
